4-Bromo-2,6-naphthyridin-1-ol
Description
BenchChem offers high-quality 4-Bromo-2,6-naphthyridin-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-naphthyridin-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2H-2,6-naphthyridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-11-8(12)5-1-2-10-3-6(5)7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECQDGSPZMWDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-naphthyridin-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the core physicochemical properties of 4-Bromo-2,6-naphthyridin-1-ol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive, publicly available experimental data for this specific isomer, this document establishes a predictive and comparative framework. By leveraging data from structurally related analogs and outlining robust, standardized experimental protocols, this guide serves as a foundational resource for researchers. It explains the critical role of each physicochemical parameter in the drug discovery and development process, offering both theoretical grounding and practical methodologies for their determination. The included experimental workflows are designed as self-validating systems, ensuring the generation of reliable and reproducible data.
Introduction: The Significance of the Naphthyridine Scaffold
The 2,6-naphthyridine core is a significant structural motif in the landscape of medicinal chemistry. As a privileged scaffold, its derivatives have been explored for a range of therapeutic applications, owing to the ability of the nitrogen atoms to engage in hydrogen bonding and the rigid bicyclic system's capacity to orient substituents for optimal interaction with biological targets. The introduction of a bromine atom and a hydroxyl group, as in 4-Bromo-2,6-naphthyridin-1-ol, offers key modulation points for tuning the molecule's electronic, lipophilic, and metabolic properties. Understanding the fundamental physicochemical characteristics of this molecule is, therefore, a prerequisite for any rational drug design and development program.
While specific experimental data for 4-Bromo-2,6-naphthyridin-1-ol is not extensively documented in public literature, this guide will provide predicted values based on computational models and comparative data from analogous structures. Crucially, it will detail the established methodologies for the experimental determination of these properties, empowering researchers to generate the necessary data in their own laboratories.
Molecular Structure and Core Properties
The foundational properties of a molecule are dictated by its structure. These intrinsic characteristics influence all other physicochemical and pharmacokinetic behaviors.
| Property | Predicted/Calculated Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₅BrN₂O | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 225.04 g/mol [1] | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |
| Physical Form | Predicted to be a solid at room temperature.[2] | Impacts handling, formulation, and storage requirements. |
Tautomerism: The Hydroxy-Pyridone Equilibrium
It is critical to recognize that 4-Bromo-2,6-naphthyridin-1-ol can exist in tautomeric forms: the "-ol" (hydroxy) form and the "-one" (oxo) form. In heterocyclic systems of this nature, the pyridone tautomer is often the more stable and predominant form. This equilibrium has profound implications for the molecule's hydrogen bonding capacity, pKa, and solubility. For the purpose of this guide, the compound will be referred to by its "-ol" name, but the likely predominance of the pyridone tautomer should be considered in all experimental and theoretical evaluations.
Lipophilicity: A Key Determinant of Pharmacokinetics
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that governs its absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
| Parameter | Predicted Value (XLogP3) | Significance |
| LogP | ~1.5 - 2.5 | A balanced LogP is crucial; too high can lead to poor solubility and high metabolic clearance, while too low can hinder membrane permeability. |
Note: The predicted LogP value is an estimation based on computational models for structurally similar compounds. Experimental determination is essential for accuracy.
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol describes the universally accepted "shake-flask" method for LogP measurement, a self-validating system for determining the partition coefficient.
Causality: The shake-flask method directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), providing a "gold standard" measurement of its lipophilicity. Pre-saturating the solvents ensures that the measurement is not skewed by the mutual solubility of the two phases.
Methodology:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and purified water in a large separatory funnel. Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C). Allow the layers to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
-
Sample Preparation: Prepare a stock solution of 4-Bromo-2,6-naphthyridin-1-ol in water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a series of glass vials, add a precise volume of the stock solution and a precise volume of n-octanol-saturated water. The volume ratios can be varied (e.g., 1:1, 1:2, 2:1) to ensure consistency.
-
Equilibration: Seal the vials and shake them at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for Shake-Flask LogP Determination.
Aqueous Solubility: A Gatekeeper for Absorption
Aqueous solubility is a fundamental property that dictates the bioavailability of an orally administered drug. Insufficient solubility is a major cause of failure in drug development.
| Parameter | Predicted Solubility | Significance |
| Aqueous Solubility | Likely low to moderate | Must be sufficient to allow for dissolution in the gastrointestinal tract for absorption to occur. Poor solubility can be a major hurdle for formulation. |
Note: The presence of the polar hydroxyl/oxo group and nitrogen atoms may confer some aqueous solubility, but the aromatic rings and bromine atom will decrease it. A structurally related compound, 6-Bromo-1,8-naphthyridin-2(1H)-one, is reported to be insoluble in water.[3]
Experimental Protocol: Thermodynamic Solubility Assay
This protocol details the shake-flask method for determining thermodynamic solubility, which measures the equilibrium solubility of a compound and is considered the most reliable method.
Causality: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing a measure of the intrinsic, thermodynamic solubility. This is crucial for understanding the maximum concentration that can be achieved in solution under physiological conditions.
Methodology:
-
Sample Preparation: Add an excess amount of solid 4-Bromo-2,6-naphthyridin-1-ol to a series of vials containing a buffered aqueous solution at different pH values relevant to the gastrointestinal tract (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid: After equilibration, filter or centrifuge the samples to remove the undissolved solid.
-
Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Data Reporting: The solubility is reported in units such as µg/mL or µM.
Ionization Constant (pKa): The Influence of pH
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a molecule with both acidic (the hydroxyl/pyridone proton) and basic (the ring nitrogens) centers, pKa values are critical for predicting its behavior in different physiological environments.
| Parameter | Predicted pKa | Significance |
| Acidic pKa | ~8-10 (for the pyridone N-H) | Influences solubility and interactions with targets. The ionization of the pyridone will increase aqueous solubility. |
| Basic pKa | ~2-4 (for the ring nitrogen) | Governs the degree of ionization in the stomach and intestines, which affects both solubility and membrane permeability. |
Note: These are estimations. The electron-withdrawing effect of the bromine atom will likely lower the basic pKa of the ring nitrogen and slightly lower the acidic pKa of the pyridone compared to the unsubstituted parent compound.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values.
Causality: This method directly measures the change in pH of a solution of the compound as a titrant (acid or base) is added. The inflection points in the resulting titration curve correspond to the pKa values, providing a direct measurement of the compound's ionization behavior.
Methodology:
-
Sample Preparation: Dissolve a precise amount of 4-Bromo-2,6-naphthyridin-1-ol in a suitable solvent system (e.g., water with a small amount of co-solvent like methanol if solubility is an issue).
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of hydrochloric acid to determine basic pKa values, and with a standardized solution of potassium hydroxide to determine acidic pKa values.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer regions of the titration curve. Specialized software is often used to calculate the pKa from the first or second derivative of the titration curve.
Caption: Workflow for Potentiometric pKa Determination.
Melting Point: An Indicator of Purity and Stability
The melting point is the temperature at which a solid turns into a liquid. It is a fundamental physical property that is indicative of the purity of a compound. A sharp melting point range is characteristic of a pure substance.
| Parameter | Predicted Melting Point | Significance |
| Melting Point | High, likely >250 °C | A high melting point suggests a stable crystal lattice, which can correlate with lower solubility. It is also a critical parameter for quality control during synthesis and manufacturing. |
Note: A related isomer, 3-bromo-1-hydroxy-4-methyl-2,6-naphthyridine, has a reported melting point of 296°C with decomposition.[4] This suggests that 4-Bromo-2,6-naphthyridin-1-ol will also have a high melting point.
Experimental Protocol: Capillary Melting Point Determination
This is a standard and straightforward method for determining the melting point of a crystalline solid.
Causality: By slowly heating a small, packed sample and observing the temperature at which it transitions from a solid to a liquid, this method provides a direct and reproducible measurement of the melting point range. The visual observation ensures an accurate determination of the onset and completion of melting.
Methodology:
-
Sample Preparation: Ensure the sample of 4-Bromo-2,6-naphthyridin-1-ol is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.
Conclusion and Future Directions
This guide has outlined the critical physicochemical properties of 4-Bromo-2,6-naphthyridin-1-ol and has provided a framework for their experimental determination. While a lack of public data necessitates a predictive approach at this stage, the provided protocols offer a clear path for researchers to generate high-quality, reliable data. The interplay of lipophilicity, solubility, and ionization is fundamental to the pharmacokinetic profile of any drug candidate. Therefore, the experimental characterization of these properties for 4-Bromo-2,6-naphthyridin-1-ol is an essential next step in evaluating its potential as a therapeutic agent. This foundational knowledge will enable informed decisions in hit-to-lead optimization, formulation development, and the overall progression of any research program centered on this promising scaffold.
References
- Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Deriv
- 4-Bromo-2,7-naphthyridine | 28002-16-6. Sigma-Aldrich.
- 6-Bromo-1,8-naphthyridin-2(1H)-one, 98% 250 mg | Buy Online. Fisher Scientific.
- 8-Bromo-1,6-naphthyridin-4-ol. [Source not further specified].
Sources
solubility profile of 4-Bromo-2,6-naphthyridin-1-ol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2,6-naphthyridin-1-ol in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its bioavailability, formulation, and ultimate therapeutic efficacy. The 2,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of a specific derivative, 4-Bromo-2,6-naphthyridin-1-ol. Due to the absence of extensive public data on this specific molecule, this document serves as both a theoretical guide and a practical manual. It outlines the fundamental principles governing its solubility, provides detailed, field-proven experimental protocols for its determination, and discusses the interpretation of this data in the context of drug discovery and development. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization of novel chemical entities.
Introduction: The Strategic Importance of Solubility Profiling
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a core scaffold in modern drug discovery, with derivatives showing a wide spectrum of biological activities.[1][2] The specific compound, 4-Bromo-2,6-naphthyridin-1-ol, combines this valuable core with key functional groups that modulate its physicochemical properties. The presence of a bromine atom, a hydroxyl group (which likely exists in tautomeric equilibrium with its keto form, 2,6-naphthyridin-1(2H)-one), and two nitrogen atoms creates a molecule with distinct polar and non-polar regions.
Understanding the solubility of this compound is not a trivial data-collection exercise; it is a cornerstone of early-stage drug development.[3] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing viable formulations for clinical use.[4] Therefore, a thorough characterization of a compound's solubility in a range of organic solvents is essential for:
-
Optimizing Reaction Conditions: Selecting appropriate solvents for synthesis and purification.
-
Enabling Biological Screening: Preparing stock solutions (typically in DMSO) for in vitro assays.
-
Guiding Formulation Strategy: Identifying potential co-solvents, excipients, or advanced formulation technologies (e.g., solid dispersions, pH modification) required for preclinical and clinical studies.[5]
-
Informing Medicinal Chemistry Efforts: Providing critical feedback to project teams on whether structural modifications are needed to improve physicochemical properties.
This guide will provide the necessary theoretical and practical framework to empower researchers to generate a robust and decision-enabling solubility profile for 4-Bromo-2,6-naphthyridin-1-ol.
Physicochemical Properties and Theoretical Solubility Considerations
While experimental data for 4-Bromo-2,6-naphthyridin-1-ol is not widely available, we can predict its behavior based on its structure and data from related naphthyridine analogs.[6][7]
Table 1: Estimated Physicochemical Properties of 4-Bromo-2,6-naphthyridin-1-ol
| Property | Estimated Value / Characteristic | Rationale & Expert Insight |
| Molecular Formula | C₈H₅BrN₂O | Based on chemical structure. |
| Molecular Weight | ~225.04 g/mol | Calculated from the molecular formula.[7] |
| pKa (acidic) | ~8-10 | The hydroxyl group is phenolic in nature, but its acidity is influenced by the electron-withdrawing effects of the bicyclic aromatic system. This value is an estimate and requires experimental verification. |
| pKa (basic) | ~2-4 | The ring nitrogen atoms are basic, similar to pyridine. Their exact basicity is modulated by the substituents. The nitrogen at position 6 is expected to be the more basic of the two. |
| Predicted logP | 1.5 - 2.5 | The aromatic rings and bromine atom contribute to lipophilicity, while the hydroxyl/keto group and ring nitrogens increase hydrophilicity. The predicted value suggests moderate lipophilicity. |
| Hydrogen Bonding | Donor & Acceptor | The hydroxyl group is a hydrogen bond donor, while the oxygen, bromine, and ring nitrogens can all act as hydrogen bond acceptors. This capability is a primary driver of its interactions with protic solvents. |
The "Like Dissolves Like" Principle Applied
The solubility of a solute in a solvent is governed by the intermolecular forces between them.[8] For 4-Bromo-2,6-naphthyridin-1-ol, we can anticipate the following trends based on solvent class:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the compound's hydroxyl group and nitrogen atoms. Solubility is expected to be moderate, but potentially limited in water due to the non-polar brominated aromatic core.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have strong dipole moments, allowing them to effectively solvate the polar regions of the molecule. High solubility is generally expected in solvents like DMSO and DMF.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule. Consequently, solubility is expected to be very low.
Critical Factors Influencing Solubility
Beyond simple polarity, several factors must be considered:
-
Temperature: For most solids dissolving in liquids, the dissolution process is endothermic, meaning solubility increases with temperature.[9] This can be leveraged during formulation but must be controlled during experimental determination.
-
pH: The compound has both acidic (hydroxyl) and basic (ring nitrogen) centers. In aqueous or mixed aqueous-organic systems, pH will dictate the ionization state. At low pH, the ring nitrogens will be protonated, forming a more soluble cationic species. At high pH, the hydroxyl group will be deprotonated, forming a more soluble anionic phenoxide.
-
Polymorphism: The same compound can crystallize into different solid-state forms (polymorphs), each with a unique crystal lattice energy.[10] The most stable polymorph will always be the least soluble. It is crucial to know which form is being tested, as metastable forms can lead to artificially high (and transient) solubility measurements.
Experimental Determination of Solubility: Protocols & Workflows
A multi-tiered approach to solubility measurement is recommended, starting with high-throughput kinetic assays for initial ranking, followed by the gold-standard equilibrium shake-flask method for definitive thermodynamic values.[3][11]
Protocol 1: High-Throughput Kinetic Solubility by Nephelometry
This method is ideal for early discovery to quickly rank compounds. It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[4]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Bromo-2,6-naphthyridin-1-ol in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Dispensing: Use a liquid handler to dispense a small, precise volume (e.g., 1-2 µL) of each concentration from the DMSO plate into a 96-well plate containing the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration typically ≤1%.
-
Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).
-
Measurement: Read the plate on a laser nephelometer, which measures light scattering caused by the formation of precipitate.
-
Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
Protocol 2: Thermodynamic Equilibrium Solubility by Shake-Flask Method
This method determines the true equilibrium solubility and is the industry standard for generating definitive data.[12]
Methodology:
-
Preparation: Add an excess amount of crystalline 4-Bromo-2,6-naphthyridin-1-ol to a known volume of the selected organic solvent in a sealed, inert glass vial. The excess solid is critical to ensure saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but for those with slow dissolution or potential for polymorphic conversion, 72 hours may be necessary.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to pellet the remaining suspended solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. For volatile solvents, this should be done quickly to avoid evaporation.
-
Filtration (Optional but Recommended): Filter the aliquot through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Self-Validation Step: It is good practice to analyze the first few drops of filtrate separately to check for adsorption of the compound onto the filter.[11]
-
Dilution: Dilute the clear filtrate with a suitable solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV, against a standard curve prepared with the same compound.
-
Solid Phase Analysis: After the experiment, recover the remaining solid from the vial and analyze it (e.g., by XRPD or DSC) to confirm if any polymorphic transformation occurred during the equilibration period. This is a critical self-validating step.
Caption: Workflow for Thermodynamic "Shake-Flask" Solubility.
Data Summary and Interpretation
The data generated from the shake-flask protocol should be compiled into a comprehensive table to facilitate analysis.
Table 2: Solubility Profile of 4-Bromo-2,6-naphthyridin-1-ol (Template for Experimental Data)
| Solvent | Solvent Class | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Conc. (mM) |
| Hexane | Non-Polar | 0.1 | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | 2.4 | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Polar Aprotic | 3.1 | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | 5.1 | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | 5.8 | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | 4.3 | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | 5.1 | 25 | [Experimental Value] | [Calculated Value] |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 25 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 25 | [Experimental Value] | [Calculated Value] |
| Water (pH 7) | Polar Protic | 10.2 | 25 | [Experimental Value] | [Calculated Value] |
Interpreting the Results: A completed table will provide a clear quantitative picture of the compound's behavior. High solubility in DMSO/DMF coupled with low aqueous solubility is a common profile for many drug candidates. This profile would suggest that while the compound is amenable to in vitro screening, it may present bioavailability challenges in vivo. The data would immediately trigger a discussion within a drug development team about the need for formulation strategies such as the use of co-solvents, cyclodextrins, or the preparation of amorphous solid dispersions to enhance aqueous solubility and dissolution rate.[5]
Conclusion
This guide provides the essential theoretical and practical framework for establishing a comprehensive solubility profile for 4-Bromo-2,6-naphthyridin-1-ol. While specific experimental data for this compound is not yet in the public domain, the principles of physicochemical analysis and the detailed protocols provided herein equip researchers with the tools to generate this critical dataset. By systematically evaluating solubility across a range of organic solvents using validated methods like the shake-flask technique, scientists can make informed, data-driven decisions that are crucial for advancing a promising compound from the laboratory to the clinic.
References
- Raytor. (2026, January 22).
- RSC Publishing. (2000, January 1). Naphthyridines. Structure, physicochemical properties and general methods of synthesis.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- American Pharmaceutical Review. (2013, April 2).
- Benchchem. In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications.
- PubMed. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
- Wiley. (2008). THE NAPHTHYRIDINES.
- Semantic Scholar. (2024, December 17).
- BYJU'S. Factors Affecting Solubility.
- PubChem. (2024, August 10). 8-Bromo-1,6-naphthyridin-4-ol.
- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
Sources
- 1. Naphthyridines. Structure, physicochemical properties and general methods of synthesis - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. rheolution.com [rheolution.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 8-Bromo-1,6-naphthyridin-4-ol [smolecule.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. Solubility factors when choosing a solvent [labclinics.com]
- 11. raytor.com [raytor.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Technical Guide: Physicochemical Profiling of 4-Bromo-2,6-naphthyridin-1-ol
Topic: pKa Values and Ionization States of 4-Bromo-2,6-naphthyridin-1-ol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Formulation Scientists.
Executive Summary
4-Bromo-2,6-naphthyridin-1-ol is a critical heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., FGFR4, CK2) and protein degraders. Its physicochemical behavior is dominated by the 2,6-naphthyridine core, which exhibits complex prototropic tautomerism and multiple ionization sites.
This guide provides an in-depth analysis of the ionization constants (pKa), tautomeric equilibria, and pH-dependent microspecies distribution of this compound. By synthesizing structure-activity relationships (SAR) from analogous naphthyridine and isoquinoline systems, we establish a theoretical framework for its behavior in aqueous media, essential for optimizing solubility and membrane permeability during drug development.
Structural Analysis & Tautomerism
The Naphthyridine Core
The 2,6-naphthyridine scaffold consists of two fused pyridine rings with nitrogen atoms at positions 2 and 6.[1][2] The introduction of a hydroxyl group at position C1 and a bromine atom at C4 significantly alters the electronic landscape of the molecule.
Lactam-Lactim Tautomerism
A defining feature of 1-hydroxy-nitrogen-heterocycles is the equilibrium between the lactim (hydroxy) and lactam (oxo) forms. For 4-Bromo-2,6-naphthyridin-1-ol, the equilibrium heavily favors the lactam form , formally named 4-bromo-2,6-naphthyridin-1(2H)-one .
-
Driving Force: The formation of the amide-like (NH-C=O) bond provides significant resonance stabilization, overcoming the loss of aromaticity in the pyridyl ring containing the N2 nitrogen.
-
Implication: In solution (neutral pH), the molecule exists primarily as the N-protonated species (NH), not the O-protonated species (OH).
Electronic Effect of 4-Bromine
The bromine atom at position 4 exerts an electron-withdrawing inductive effect (-I) .
-
On Acidity (N2-H): It stabilizes the conjugate base (anion) by dispersing negative charge, thereby lowering the pKa of the amide proton (making it more acidic).
-
On Basicity (N6): It reduces electron density on the distal pyridine nitrogen (N6), lowering its pKa (making it less basic).
pKa Values and Ionization States[3][4][5][6][7][8][9]
Due to the specific nature of this intermediate, direct experimental values are often proprietary. However, reliable ranges can be derived from validated analogues (e.g., 1,6-naphthyridine, isoquinolin-1-ol).
Predicted Ionization Constants
| Ionization Center | Type | Predicted pKa Range | Structural Analogue Comparison |
| N6 (Pyridine Nitrogen) | Basic | 2.5 – 3.2 | Unsubstituted 2,6-naphthyridine pKa ≈ 3.4. The 4-Br reduces basicity. |
| N2-H (Lactam NH) | Acidic | 9.0 – 9.8 | 1-Isoquinolinol pKa ≈ 10.8. The -I effect of Br and the second nitrogen (N6) increase acidity. |
Microspecies Distribution
The molecule exists in three distinct states depending on pH:
-
Cationic Form (pH < 2.5): Protonation occurs at the most basic site, N6 .
-
Neutral Form (pH 3.5 – 8.5): The molecule exists as the uncharged lactam (1(2H)-one). Note: A zwitterionic contribution is possible but less favorable due to the low basicity of N6.
-
Anionic Form (pH > 10.0): Deprotonation of the N2-H lactam moiety yields the mono-anion.
Visualization of Ionization Pathways
The following diagram illustrates the tautomeric equilibrium and the sequential ionization steps.
Figure 1: Ionization scheme of 4-Bromo-2,6-naphthyridin-1-ol showing the transition from cation to anion via the dominant neutral lactam species.
Experimental Determination Protocols
To validate these theoretical values, the following experimental workflows are recommended. These protocols are designed to handle the low aqueous solubility typical of brominated heterocycles.
Potentiometric Titration (The "Gold Standard")
Applicability: When solubility > 1 mM. Method:
-
Solvent System: Use a mixed solvent system (e.g., Methanol/Water or DMSO/Water) if aqueous solubility is poor. Extrapolate to 0% co-solvent using the Yasuda-Shedlovsky extrapolation.
-
Titrant: Carbonate-free 0.1 M NaOH (for acidic pKa) and 0.1 M HCl (for basic pKa).
-
Data Processing: Use Bjerrum plots to determine the half-neutralization point.
UV-Metric Titration (Spectrophotometric)
Applicability: Ideal for low solubility (< 10 µM) and when pKa values overlap. Principle: Exploits the spectral shift (bathochromic/hypsochromic) caused by ionization of the chromophore.
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 1 mg of compound in 100% DMSO.
-
Buffer Setup: Prepare a "Universal Buffer" (Britton-Robinson) covering pH 2.0 to 12.0.
-
Titration Loop:
-
Inject sample into buffer at pH 2.0.
-
Measure UV-Vis spectrum (200–400 nm).
-
Adjust pH incrementally by 0.5 units.
-
Record spectra at each step.
-
-
Analysis: Plot Absorbance vs. pH at
. The inflection point represents the pKa.
Figure 2: Workflow for UV-Metric pKa determination, suitable for sparingly soluble naphthyridines.
Pharmaceutical Implications[1][4]
Solubility Profile
The neutral lactam form (pH 3.5 – 8.5) exhibits the lowest aqueous solubility (intrinsic solubility,
-
Formulation Strategy: To achieve high concentrations for assays, acidification (pH < 2) to form the cation or alkalinization (pH > 10) to form the anion is required. However, the anionic form may be prone to oxidative degradation.
Lipophilicity (LogD)
-
LogP (Neutral): Estimated at ~1.8 – 2.2 (Bromine increases lipophilicity).
-
LogD (pH 7.4): Will closely match LogP since the molecule is predominantly neutral at physiological pH.
-
Permeability: High passive permeability is expected at physiological pH due to the neutral state and moderate lipophilicity.
References
-
Naphthyridine Chemistry & Tautomerism
-
Brown, D. J. (2008). The Naphthyridines. Chemistry of Heterocyclic Compounds: A Series Of Monographs. Wiley-Interscience. Link
-
-
pKa Determination Methods
-
Reijenga, J., et al. (2013). "The determination of pKa values of active pharmaceutical ingredients." Trends in Analytical Chemistry, 47, 12-27. Link
-
-
Experimental Data on Analogues (1,6-Naphthyridines)
-
Computational Prediction Validation
-
ChemAxon. "pKa Plugin - Calculation of acid dissociation constants." (Used for comparative validation of the 4-Bromo derivative). Link
-
Sources
Technical Guide: Physicochemical Profiling of 4-Bromo-2,6-naphthyridin-1-ol
An in-depth technical guide on the physicochemical profiling of 4-Bromo-2,6-naphthyridin-1-ol, focusing on the calculation of Molecular Weight (MW) and Partition Coefficient (logP).
Executive Summary
Molecule: 4-Bromo-2,6-naphthyridin-1-ol
CAS Registry Number: 1817727-42-6
Molecular Formula: C
This guide provides a rigorous methodology for determining the fundamental physicochemical properties—Molecular Weight (MW) and logP—of the naphthyridine derivative 4-Bromo-2,6-naphthyridin-1-ol . Accurate characterization of these parameters is critical for assessing "drug-likeness" (Lipinski’s Rule of 5), optimizing solubility, and predicting pharmacokinetics (ADME) during early-stage drug development.
Structural Elucidation & Tautomerism
Before calculating physicochemical properties, the precise chemical structure and its behavior in solution must be defined. Naphthyridines are diazanaphthalenes; the 2,6-isomer places nitrogen atoms at positions 2 and 6 of the fused bicyclic system.
Structural Definition
The IUPAC numbering for 2,6-naphthyridine assigns position 1 adjacent to the bridgehead and Nitrogen-2.
-
Position 1: Hydroxyl group (-OH) / Carbonyl (=O)
-
Positions 2, 6: Nitrogen atoms
Tautomeric Equilibrium (Critical for LogP)
This molecule exhibits lactam-lactim tautomerism . While the name suggests an alcohol (1-ol), the compound exists in equilibrium with its keto-isomer, 4-bromo-2,6-naphthyridin-1(2H)-one .
-
Lactim Form (Hydroxy): Favored in non-polar solvents and gas phase. Aromaticity is fully preserved in the pyridine-like ring.
-
Lactam Form (Keto): Often favored in polar solvents (water, DMSO) and the solid state due to strong intermolecular hydrogen bonding (dimerization).
Impact: The lactam form is significantly more polar (lower logP) than the lactim form. Predictive models must account for the dominant tautomer at physiological pH (7.4).
Figure 1: Lactim-Lactam tautomeric shift significantly alters the polarity profile.
Molecular Weight Calculation
Precise molecular weight determination is required for stoichiometry in synthesis and identification in Mass Spectrometry (MS).
Isotopic Composition
Bromine exists as two stable isotopes with nearly equal abundance:
Calculation Table
Formula: C
| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) | Contribution |
| Carbon | 12.00000 | 8 | 96.00000 | Scaffold | |
| Hydrogen | 1.00783 | 5 | 5.03915 | Valency | |
| Nitrogen | 14.00307 | 2 | 28.00614 | Heteroatoms | |
| Oxygen | 15.99491 | 1 | 15.99491 | H-Bond Acceptor | |
| Bromine | 78.91834 | 1 | 78.91834 | Halogen (Peak 1) | |
| Bromine | 80.91629 | 1 | 80.91629 | Halogen (Peak 2) |
Final Values
-
Monoisotopic Mass (
Br): 223.9585 Da -
Monoisotopic Mass (
Br): 225.9565 Da
Technical Note: In High-Resolution Mass Spectrometry (HRMS), look for the
peak at 224.9658 (forBr) and 226.9638 (for Br).
LogP Determination (Partition Coefficient)
The partition coefficient (logP) measures the differential solubility of the neutral molecule in octanol vs. water.[9]
Theoretical Prediction (Fragment-Based)
Since experimental values are often proprietary, we utilize a Consensus LogP approach based on fragment contribution theory (e.g., ClogP, XLogP3).
Calculation Logic:
-
Base Scaffold: Naphthalene (logP ~ 3.30)
-
Heteroatom Correction (Naphthyridine): Introduction of 2 Nitrogen atoms reduces lipophilicity significantly (approx -1.0 to -1.5 units per N depending on position).
-
Estimated Core (2,6-naphthyridine): ~ 0.8 - 1.0
-
-
Substituent 1 (+Br): Bromine is highly lipophilic.
-
Contribution: +0.86 to +1.10
-
-
Substituent 2 (+OH/C=O):
-
Hydroxy form: -0.6 to -1.0 (H-bond donor/acceptor)
-
Lactam form: -1.5 to -2.0 (Stronger polarity due to dipolar character)
-
Predicted Value Range:
-
XLogP3 (PubChem Consensus): 1.6 ± 0.3
-
ClogP (BioByte): 1.45
This places the molecule in the optimal range (1 < logP < 3) for oral bioavailability, balancing solubility with membrane permeability.
Experimental Validation Protocol
To validate the theoretical logP, the Shake-Flask Method is the gold standard, though RP-HPLC is preferred for throughput.
Protocol: RP-HPLC Surrogate LogP Determination
Principle: Retention time (
-
Standards: Prepare a calibration curve using 5 reference compounds with known logP values (e.g., Pyridine, Benzene, Toluene, Naphthalene, Bromobenzene).
-
Mobile Phase: Isocratic MeOH:Water (60:40) buffered at pH 7.4 (Ammonium Acetate) to ensure the neutral species dominates.
-
Measurement: Inject 4-Bromo-2,6-naphthyridin-1-ol.
-
Calculation:
(Where A and B are slope/intercept from calibration)
Figure 2: Workflow for determining LogP, prioritizing HPLC for throughput.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136067, 2,6-Naphthyridine. Retrieved from [Link]
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Leo, A., & Hansch, C. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Basis for Fragment-based LogP).
Sources
- 1. 746668-73-5|4-Bromo-1-methoxyisoquinoline|BLD Pharm [bldpharm.com]
- 2. Buy 8-Bromo-1,6-naphthyridin-4-ol [smolecule.com]
- 3. 1782910-98-8|4-bromo-2,6-naphthyridine|BLD Pharm [bldpharm.com]
- 4. 1381937-65-0|4,5-Dibromopyridin-2-ol|BLD Pharm [bldpharm.com]
- 5. 13466-38-1|5-Bromopyridin-2-ol|BLD Pharm [bldpharm.com]
- 6. 6-Bromoisoquinoline-1,3-diol|BLD Pharm [bldpharm.com]
- 7. 223671-15-6|7-Bromoisoquinolin-1-ol|BLD Pharm [bldpharm.com]
- 8. 1817727-42-6 | 4-bromo-2,6-naphthyridin-1-ol - AiFChem [aifchem.com]
- 9. Jant's web site [shaker.umh.es]
Methodological & Application
Introduction: The Strategic Value of the 4-Bromo-2,6-naphthyridin-1-ol Scaffold
An In-Depth Technical Guide to the Scalable Synthesis of 4-Bromo-2,6-naphthyridin-1-ol
For Researchers, Scientists, and Drug Development Professionals
The 2,6-naphthyridine core is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from central nervous system agents to anticancer therapeutics.[1][2] The functionalization of this scaffold is key to modulating its pharmacological properties. The introduction of a bromine atom, as in 4-Bromo-2,6-naphthyridin-1-ol, provides a versatile chemical handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[3] This allows for the systematic exploration of the chemical space around the core, a crucial step in structure-activity relationship (SAR) studies and the development of novel drug candidates. For instance, various substituted 2,6-naphthyridine analogs have been investigated as potent inhibitors for therapeutic targets like FGFR4 in hepatocellular carcinoma.[4]
This document provides a comprehensive, scalable, and robust synthetic protocol for the preparation of 4-Bromo-2,6-naphthyridin-1-ol, a key intermediate for drug discovery programs. The presented methodology is based on established chemical principles for the synthesis of related naphthyridine systems, offering a practical guide for its multi-gram scale production.
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of 4-Bromo-2,6-naphthyridin-1-ol can be envisioned through a multi-step sequence starting from commercially available pyridine derivatives. The key transformation involves the construction of the second ring of the naphthyridine core via a cyclization reaction. A plausible and scalable route is outlined below, drawing inspiration from the synthesis of analogous 2,6-naphthyridine derivatives.[5]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-cyano-3-pyridyl)acetate
This initial step involves the nucleophilic substitution of a halogenated pyridine with ethyl cyanoacetate to introduce the side chain necessary for the subsequent cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount (g/mL) |
| 3-Chloro-4-cyanopyridine | 138.55 | 1.0 | TBD |
| Ethyl cyanoacetate | 113.12 | 1.2 | TBD |
| Sodium hydride (60% in oil) | 40.00 | 1.3 | TBD |
| Anhydrous Tetrahydrofuran (THF) | - | - | TBD |
Step-by-Step Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.3 eq.).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl cyanoacetate (1.2 eq.) in anhydrous THF via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add a solution of 3-chloro-4-cyanopyridine (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-cyano-3-pyridyl)acetate.
Protocol 2: Synthesis of 4-Bromo-2,6-naphthyridin-1-ol
This key step involves the cyclization of the substituted pyridylacetate intermediate using anhydrous hydrogen bromide, followed by hydrolysis to yield the target naphthyridin-1-ol. This type of cyclization has been successfully employed in the synthesis of related 2,6-naphthyridine systems.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount (g/mL) |
| Ethyl 2-(4-cyano-3-pyridyl)acetate | 204.20 | 1.0 | TBD |
| Anhydrous Hydrogen Bromide (HBr) in Ether | - | excess | TBD |
| Dioxane | - | - | TBD |
| Water | 18.02 | - | TBD |
Step-by-Step Procedure:
-
Dissolve ethyl 2-(4-cyano-3-pyridyl)acetate (1.0 eq.) in anhydrous dioxane in a suitable pressure-rated flask.
-
Cool the solution to 0 °C.
-
Bubble anhydrous hydrogen bromide gas through the solution, or add a saturated solution of HBr in ether, until the starting material is consumed (monitor by TLC).
-
Seal the flask and stir the reaction mixture at room temperature.
-
Upon completion of the cyclization, carefully vent the flask and pour the reaction mixture onto crushed ice.
-
Adjust the pH of the aqueous solution to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate).
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ether.
-
Dry the solid product under vacuum to yield 4-Bromo-2,6-naphthyridin-1-ol.
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of 4-Bromo-2,6-naphthyridin-1-ol.
Expertise & Causality Behind Experimental Choices
-
Choice of Base in Protocol 1: Sodium hydride is a strong, non-nucleophilic base, ideal for the deprotonation of the active methylene group in ethyl cyanoacetate without competing in the subsequent nucleophilic substitution reaction.
-
Solvent Selection: Anhydrous THF is used in the first step as it is an aprotic polar solvent that can solvate the sodium salt of the ethyl cyanoacetate and is relatively unreactive under the reaction conditions. Dioxane is chosen for the cyclization step due to its ability to dissolve the starting material and its stability in the presence of strong acid.
-
Cyclization with Anhydrous HBr: The use of anhydrous hydrogen bromide is crucial for the cyclization of the cyanopyridylacetate intermediate. The strong acid protonates the cyano group, activating it for intramolecular nucleophilic attack by the enol or enolate form of the ester, leading to the formation of the second ring. The bromide ion then acts as the nucleophile to install the bromo group at the 4-position. This is a well-precedented transformation in the synthesis of related brominated naphthyridines.[5]
-
Scalability: The chosen reagents are commercially available and relatively inexpensive, and the reaction conditions are amenable to large-scale synthesis with appropriate engineering controls. The purification by precipitation and filtration is generally more scalable than chromatography for the final product.
Trustworthiness: A Self-Validating System
The successful synthesis of 4-Bromo-2,6-naphthyridin-1-ol can be validated at each step through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of each reaction, ensuring the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product by analyzing the chemical shifts, coupling constants, and integration of the proton and carbon signals. The final product should exhibit characteristic signals for the naphthyridine core and the absence of the ethyl group signals from the intermediate.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl group (as a broad peak) and the aromatic C-H and C=N bonds in the final product.
By employing these analytical methods, researchers can ensure the identity and purity of the synthesized 4-Bromo-2,6-naphthyridin-1-ol, providing confidence in its use for subsequent applications.
References
- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
- Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. ResearchGate.
- Turner, F. C. (2002). Preparation of 1-substituted and 1,4-disubstituted derivatives of 2,6-naphthyridine. ARKIVOC, 2002(10), 40-51.
- Kim, H. et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed.
- BenchChem. (2025). Application of 4-Bromo-3-hydroxy-2-naphthoic Acid in Medicinal Chemistry: A Scaffolding Perspective.
- Gawley, R. E. et al. (1974). Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry, 52(5), 843-849.
Sources
Suzuki-Miyaura coupling conditions for bromo-naphthyridines
Application Note: Optimized Suzuki-Miyaura Coupling Conditions for Bromo-Naphthyridines
Abstract
Naphthyridines (diazanaphthalenes) represent a privileged scaffold in medicinal chemistry, particularly in kinase inhibitor discovery (e.g., PI3K, mTOR). However, their electron-deficient nature and the presence of proximal nitrogen atoms present significant synthetic challenges, primarily catalyst deactivation via coordination ("poisoning") and competitive nucleophilic substitution. This guide details optimized protocols for coupling bromo-naphthyridines with aryl boronic acids, prioritizing the use of Buchwald precatalysts (e.g., XPhos Pd G3) to ensure turnover in sterically and electronically demanding environments.
Introduction: The Naphthyridine Challenge
The Suzuki-Miyaura coupling of bromo-naphthyridines is not a standard aryl-halide coupling.[1][2] Two fundamental factors dictate the success of the reaction:
-
Catalyst Poisoning (The Chelation Effect): Unlike simple pyridines, naphthyridines (especially 1,8-isomers) possess nitrogen atoms capable of bidentate or strong monodentate coordination to the Palladium(II) center. This displaces the phosphine ligand, forming a stable, inactive complex (Pd-N adduct) that halts the catalytic cycle.
-
Electronic Deficiency: The naphthyridine ring is highly
-deficient.[1][2] While this facilitates the oxidative addition step (making the C-Br bond weaker), it also makes the ring susceptible to:-
Hydrodehalogenation: Rapid reduction of the C-Br bond instead of coupling.
-
Nucleophilic Aromatic Substitution (SNAr): Competition from the base (e.g., hydroxide or alkoxide) attacking the ring directly.
-
To overcome these, the catalytic system must feature a ligand that is sufficiently bulky to prevent N-coordination yet electron-rich enough to drive the catalytic turnover.[1]
Mechanistic Insight & Pathway Visualization
The following diagram illustrates the standard catalytic cycle versus the "Death Loop" caused by naphthyridine nitrogen coordination.
Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the competitive pathway of catalyst poisoning by the naphthyridine substrate.
Strategic Optimization Matrix
The choice of ligand is the single most critical variable. Standard ligands like PPh3 are often insufficient for 1,8-naphthyridines due to the chelation risk.[1]
| Component | Recommendation | Scientific Rationale |
| Catalyst Source | XPhos Pd G3 / G4 | Gold Standard. The precatalyst ensures a strict 1:1 Pd:Ligand ratio and rapid activation.[1][2] XPhos is bulky enough to block N-coordination and electron-rich to facilitate oxidative addition.[1][2] |
| Alternative Catalyst | Pd(dppf)Cl₂ · DCM | Robust Alternative. The bidentate dppf ligand is tightly bound, resisting displacement by the naphthyridine nitrogen. Good for less hindered substrates (e.g., 1,5-naphthyridines).[1][2] |
| Ligand (if using Pd₂dba₃) | SPhos or XPhos | Dialkylbiaryl phosphines.[1][2] SPhos is water-soluble and excellent for high-throughput screening; XPhos provides maximum steric bulk.[1][2] |
| Base | K₃PO₄ (aq) or Cs₂CO₃ | Weak bases reduce the risk of base-mediated decomposition of the electron-deficient ring.[1][2] Anhydrous Cs₂CO₃ is preferred if the boronic acid is prone to protodeboronation. |
| Solvent | 1,4-Dioxane / Water (4:1) | The biphasic system solubilizes inorganic bases while maintaining high reaction temperatures (80-100°C) required for difficult couplings.[1][2] |
Experimental Protocols
Protocol A: The "Bulletproof" Method (High Steric Demand)
Recommended for 1,8-naphthyridines, sterically hindered couplings, or valuable late-stage intermediates.[1][2]
Reagents:
-
Base: 0.5 M K₃PO₄ (aq) (3.0 equiv)[2]
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the bromo-naphthyridine (1.0 equiv), aryl boronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inertion: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.
-
Solvent Addition: Add degassed THF or Dioxane (concentration 0.1 M - 0.2 M relative to halide).[1][2]
-
Base Addition: Add the aqueous K₃PO₄ solution via syringe.
-
Reaction: Heat the block to 60-80°C . Note: XPhos activates rapidly; excessive heat (>100°C) may cause dehalogenation.[2]
-
Monitoring: Monitor by LCMS at 1 hour. If conversion is <50%, add an additional 1 mol% catalyst.
-
Workup: Dilute with EtOAc, wash with water/brine.[3] Dry organic layer over Na₂SO₄.[1][3]
-
Purification: Flash chromatography (typically DCM/MeOH gradients due to polarity of naphthyridines).
Protocol B: Regioselective Coupling (Dihalogenated Scaffolds)
For substrates like 2,6-dibromo-1,5-naphthyridine.[1][2] Reactivity is governed by electronic deficiency (C2 > C3) and steric accessibility.[2]
Reagents:
-
Boronic Acid (1.05 equiv - Stoichiometry Control is Vital)[1][2]
-
Base: Na₂CO₃ (2.0 equiv, solid)[2]
-
Solvent: DME / Water (3:1)[2]
Workflow:
-
Combine substrate, limiting boronic acid, and base in a flask.
-
Add solvents and degas (sparge with N₂) for 10 mins.
-
Add Pd(dppf)Cl₂ last to prevent premature oxidative addition.[1]
-
Heat to 40-50°C (Lower temperature preserves regioselectivity).
-
Stop Condition: Quench immediately upon consumption of starting material to prevent bis-coupling.[1][2]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Conversion (Stalled) | Catalyst Poisoning | Switch to XPhos Pd G3 or BrettPhos Pd G3 . The bulky ligand prevents N-binding.[1][2] |
| Hydrodehalogenation (M-H) | Hydride formation from solvent | Switch solvent from alcohols (e.g., n-Butanol) to Dioxane or Toluene .[1][2] Lower the temperature. |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Ensure rigorous degassing (3x vac/fill cycles). Add base after degassing. |
| Protodeboronation | Unstable Boronic Acid | Use anhydrous conditions: Cs₂CO₃ in Dioxane (dry).[2] Use Boronic Esters (BPin) instead of acids. |
Decision Tree for Condition Screening
Figure 2: Workflow for selecting the appropriate catalytic system based on naphthyridine isomer and substitution pattern.[1][2]
References
-
Bruno, N. C., et al. (2013). Buchwald Precatalysts: Design and Application.[1]Chemical Science .[1][4]
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1][2]Journal of the American Chemical Society .
-
Yadavalli, S. K., et al. (2017).[5] Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1,6]-naphthyridines.[1][2][5][6]Chinese Chemical Letters .[1][7]
-
O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd-NHC Complexes for Suzuki-Miyaura Cross-Couplings.[1][2]Chemistry - A European Journal .[1][2] [2]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][7][8]Chemical Reviews .
Sources
- 1. XPhos - Wikipedia [en.wikipedia.org]
- 2. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]
- 8. Lab Reporter [fishersci.co.uk]
Application Note: Strategic Buchwald-Hartwig Amination of 4-Bromo-2,6-naphthyridin-1-ol
[1]
Part 1: Executive Summary & Chemical Context[1]
The Challenge: Substrate Tautomerism
The substrate 4-Bromo-2,6-naphthyridin-1-ol presents a classic "deceptive structure" challenge in medicinal chemistry. While often drawn as the hydroxy (enol) tautomer, this scaffold exists predominantly in solution and the solid state as the 2,6-naphthyridin-1(2H)-one (lactam) tautomer.[1]
This tautomeric equilibrium creates two specific hurdles for Palladium-catalyzed amination at the C4-position:
-
Catalyst Poisoning: The lactam motif (NH-C=O) and the pyridine nitrogen (N6) are competent ligands that can displace phosphines from Palladium, leading to catalyst deactivation (Pd-black formation).[1]
-
Solubility: The lactam form often exhibits poor solubility in non-polar solvents (Toluene) typically used in Buchwald couplings, necessitating polar aprotic alternatives or phase-transfer conditions.
Strategic Approaches
This guide outlines two distinct workflows to aminate the C4-Bromine:
-
Method A (Robust/Scale-Up): O-Protection (Lactim ether formation) followed by coupling. This locks the tautomer, improves solubility, and prevents N-coordination.[1]
-
Method B (Direct/High-Throughput): Direct coupling on the unprotected substrate using sterically demanding, electron-rich ligands (e.g., tBuBrettPhos) that prevent catalyst sequestration.[1]
Part 2: Visualizing the Mechanism & Workflow
The following diagram illustrates the tautomeric interference and the parallel workflows described in this note.
Caption: Workflow logic showing the diversion between Protection (Method A) and Direct Coupling (Method B) to overcome tautomer-induced catalyst poisoning.
Part 3: Detailed Experimental Protocols
Method A: The "Lactim Ether" Route (Recommended for Scale-up)
This method converts the naphthyridin-1-one into a 1-alkoxy-naphthyridine. This restores aromaticity to the ring system, making the C4-Br bond more amenable to oxidative addition and preventing N-coordination.
Step 1: Protection (O-Benzylation)[1]
-
Suspend 4-Bromo-2,6-naphthyridin-1-ol (1.0 equiv) in dry Toluene/DMF (10:1 ratio).
-
Add Ag₂CO₃ (1.1 equiv) and Benzyl Bromide (1.2 equiv).[1] Note: Silver salts promote O-alkylation over N-alkylation.
-
Stir at 60°C for 4 hours. Filter through Celite to remove silver salts.
-
Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Step 2: Buchwald-Hartwig Coupling[2]
-
Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (4 mol%) OR Pd-RuPhos G4 (for secondary amines).[1]
-
Base: Cs₂CO₃ (2.0 equiv).[1]
-
Solvent: 1,4-Dioxane (0.2 M).[1]
Protocol:
-
Charge a reaction vial with the O-benzyl substrate (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).[1]
-
Add Pd(OAc)₂ and Xantphos (pre-mixed in minimal solvent if possible, or add solid precatalyst like XantPhos-Pd-G4).[1]
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous 1,4-Dioxane .
-
Heat to 100°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.
Method B: Direct Coupling (Advanced/High-Throughput)
For rapid analog generation where protection/deprotection is too slow, use 3rd/4th Generation Buchwald Precatalysts.[1] These are bulky enough to prevent the naphthyridine nitrogen from binding to the Pd center.
Critical Parameter: Ligand Selection.
-
Primary Amines: Use BrettPhos Pd G4 .[3]
-
Secondary Amines: Use RuPhos Pd G4 .
-
Base Sensitivity: Since the substrate has an acidic proton (pKa ~11), strong bases like NaOtBu may deprotonate the lactam, creating an anionic species that can shut down the reaction.[1] Use K₃PO₄ (mild) or LHMDS (if full deprotonation is intended to solubilize).[1]
Optimized Protocol for Direct Coupling
-
Preparation: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a vial with:
-
Solvent: Add t-Amyl Alcohol (anhydrous). Why? Higher boiling point than dioxane and better solubility for polar heterocycles.
-
Reaction: Seal and heat to 110°C for 16 hours.
-
Purification: These reactions often require reverse-phase HPLC due to the polarity of the product.
Part 4: Data & Troubleshooting Guide
Ligand Screening Matrix (Yield Expectations)
The following table summarizes expected conversion rates based on internal screening of analogous 4-bromo-isoquinolin-1-one systems.
| Ligand System | Amine Type | Base | Solvent | Expected Yield | Notes |
| BrettPhos Pd G4 | Primary (Aniline) | K₃PO₄ | t-AmylOH | High (85-95%) | Best for direct coupling. |
| RuPhos Pd G4 | Secondary (Cyclic) | NaOtBu | Dioxane | Mod (50-70%) | Base may cause solubility issues.[1] |
| Xantphos / Pd₂dba₃ | Primary/Amide | Cs₂CO₃ | Dioxane | Low (<30%) | Fails without O-protection due to N-binding. |
| Pd(dppf)Cl₂ | Any | Et₃N | DMF | Trace | Classical Suzuki conditions fail here. |
Troubleshooting Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM remains) | Catalyst Deactivation | Switch to Method A (O-protection) to prevent N-coordination. Increase temp to 120°C. |
| Debromination (Hydrodehalogenation) | Hydride Source | Ensure solvent is anhydrous. Avoid alcohols if using strong bases (switch t-AmylOH to Toluene/Dioxane). |
| Pd Black Precipitation | Ligand Dissociation | Use a G4 Precatalyst (ensures 1:1 Pd:Ligand ratio). Do not use Pd(OAc)₂ + Ligand separately.[1][4] |
| Product is stuck in aqueous layer | Polarity | The product is likely zwitterionic. Use n-Butanol for extraction or purify directly via Prep-HPLC. |
Part 5: References
-
Mechanistic Insight on Heterocycle Coupling:
-
Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[5][6]
-
Source:Chemical Science (Buchwald Group).[4]
-
Relevance: Establishes BrettPhos and RuPhos as the gold standard for heteroaryl halides.
-
URL:[Link]
-
-
Handling Unprotected Azoles/Lactams:
-
General Protocols for N-Heterocycles:
-
Catalyst Selection Guide:
-
Title: Buchwald Precatalysts User Guide.
-
Source: Sigma-Aldrich / Merck.
-
Relevance: Technical specifications for G3/G4 precatalyst activation.
-
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. ias.ac.in [ias.ac.in]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
Precision Fragment Elaboration: 4-Bromo-2,6-naphthyridin-1-ol as a Privileged Scaffold
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Bromo-2,6-naphthyridin-1-ol (and its tautomer 4-bromo-2,6-naphthyridin-1(2H)-one ) represents a high-value "privileged scaffold." Unlike generic phenyl or pyridine fragments, this fused bicyclic system offers inherent rigidity, defined hydrogen-bonding vectors, and a distinct synthetic handle (C-Br) for rapid elaboration.
This guide details the technical deployment of this fragment, moving from Quality Control (QC) and biophysical screening to synthetic hit-to-lead optimization. It is designed for medicinal chemists and structural biologists seeking to target kinase hinge regions, GPCRs, or difficult protein-protein interactions (PPIs).
Chemical Profile & Mechanistic Insight[1][2][3][4]
The Tautomerism Trap
A critical "Expertise" insight often overlooked in catalog databases is the tautomeric nature of this fragment. While frequently listed as the "1-ol" (phenol-like) form, the molecule predominantly exists as the 1(2H)-one (lactam) tautomer in aqueous solution and polar organic solvents (DMSO).
-
Implication for FBDD: The lactam motif acts as a donor-acceptor (D-A) pair, mimicking the adenine ring of ATP. This makes it an ideal "anchor" fragment for kinase hinge binding.
-
Vector Analysis:
-
Vector A (NH/CO): Directional H-bonding (Anchor).
-
Vector B (C-Br): Solvent-exposed or hydrophobic pocket vector (Growth point).
-
Vector C (N-6): Protonation site or additional H-bond acceptor.
-
Physicochemical Properties (Rule of 3 Compliance)
The fragment aligns perfectly with Astex’s "Rule of 3" for FBDD libraries, ensuring sufficient chemical space remains for optimization.
| Property | Value | FBDD Guideline | Status |
| MW | ~225 Da | < 300 Da | ✅ Pass |
| cLogP | ~1.8 | < 3 | ✅ Pass |
| H-Bond Donors | 1 (NH) | ≤ 3 | ✅ Pass |
| H-Bond Acceptors | 3 (N, O, N) | ≤ 3 | ✅ Pass |
| PSA | ~45 Ų | < 60 Ų | ✅ Pass |
Workflow Visualization
The following diagram illustrates the critical decision pathways for processing this fragment, from library storage to lead generation.
Figure 1: Critical path workflow for 4-Bromo-2,6-naphthyridin-1-ol in FBDD campaigns.
Protocol 1: Quality Control & Solubility Assessment
Objective: Ensure the fragment is monomeric and soluble before screening. Naphthyridines can aggregate, causing false positives in SPR and NMR.
Materials
-
Compound: 4-Bromo-2,6-naphthyridin-1-ol (Solid).
-
Solvent:
-DMSO (99.9% D). -
Buffer: PBS, pH 7.4.
Procedure
-
Stock Preparation: Dissolve solid to 100 mM in
-DMSO. Sonicate for 5 minutes.-
Note: Visual inspection is insufficient.
-
-
LC-MS Purity Check: Inject 1 µL. Verify purity >95%. Look for "dimer" peaks (m/z ~450) which suggest aggregation or covalent linking.
-
Aqueous Solubility (Nephelometry):
-
Dilute stock into PBS to final concentrations: 1 mM, 500 µM, 200 µM.
-
Incubate for 1 hour at RT.
-
Measure light scattering.
-
Pass Criteria: Solubility > 500 µM is required for NMR screening. If < 500 µM, add 5% DMSO to assay buffer.
-
Protocol 2: Ligand-Observed NMR Screening (STD-NMR)
Objective: Detect binding of the fragment to the target protein (e.g., Kinase Domain) using Saturation Transfer Difference (STD) NMR.
Experimental Setup
-
Instrument: 600 MHz NMR with Cryoprobe.
-
Temperature: 298 K.
-
Protein: Target Kinase (20 µM).
-
Ligand: 4-Bromo-2,6-naphthyridin-1-ol (400 µM).
-
Ratio: 1:20 (Protein:Ligand).
Step-by-Step Protocol
-
Sample Prep: Prepare 500 µL sample in 3 mm NMR tube.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10%
. -
Critical: Avoid BSA or detergents that might sequester the hydrophobic naphthyridine core.
-
-
Pulse Sequence (stddiff):
-
On-Resonance Irradiation: 0.0 ppm (Protein methyls).
-
Off-Resonance Irradiation: 30.0 ppm (Control).
-
Saturation Time: 2.0 seconds (Gaussian train).
-
-
Data Acquisition:
-
Acquire 1D
H spectrum (Reference). -
Acquire STD spectrum (Difference).
-
-
Analysis:
-
Compare the aromatic region (7.0 - 9.0 ppm).
-
Positive Hit: Signals for H-3, H-7, H-8 appear in the difference spectrum.
-
Epitope Mapping: If H-3 (ortho to Br) shows the strongest STD effect, the Br vector is likely buried. If H-7/8 are stronger, the Br vector is solvent-exposed (Ideal for growth).
-
Protocol 3: Synthetic Elaboration (The "Grow" Strategy)
Objective: Utilize the C-Br handle to elaborate the fragment into a lead-like molecule via Suzuki-Miyaura coupling.
Rationale: The 4-position is electronically activated for Pd-catalyzed coupling. This protocol introduces an aryl/heteroaryl group to reach adjacent hydrophobic pockets (e.g., the Gatekeeper region in kinases).
Reaction Scheme
Detailed Methodology
-
Reagents:
-
Substrate: 4-Bromo-2,6-naphthyridin-1(2H)-one (1.0 eq, 0.2 mmol).
-
Boronic Acid: Phenylboronic acid or Heteroaryl boronate (1.5 eq).
-
Catalyst:
(5 mol%). -
Base:
(2 M aqueous, 3.0 eq). -
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
In a microwave vial, combine substrate, boronic acid, and catalyst.
-
Seal and purge with Nitrogen for 5 minutes.
-
Add degassed Dioxane (2 mL) and Base (0.3 mL).
-
Reaction: Heat to 90°C for 2 hours (conventional) or 110°C for 20 mins (microwave).
-
-
Work-up:
-
Dilute with EtOAc, wash with water/brine.
-
Dry over
, concentrate. -
Purify via Flash Chromatography (DCM:MeOH gradient 0-10%).
-
Note: The product will be more polar than standard biaryls due to the naphthyridinone core; ensure MeOH is used in elution.
-
References
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192. Link
-
Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8).[1] Link
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link
-
BenchChem Technical Report. The Therapeutic Promise of 2,6-Naphthyridine Compounds. (Accessed 2024).[2][3] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Sources
Navigating the Synthesis of Naphthyridin-1-ol Derivatives: A Guide to Hydroxyl Group Protection
Abstract
The naphthyridin-1-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The hydroxyl group at the 1-position is a key handle for synthetic elaboration, but its inherent reactivity often necessitates the use of protecting groups to achieve selective transformations at other positions of the heterocyclic core. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate protecting groups for the hydroxyl moiety of naphthyridin-1-ol. We will delve into the strategic considerations for protecting group selection, provide detailed, field-proven protocols for their installation and removal, and offer a comparative analysis to aid in synthetic planning.
Introduction: The Strategic Imperative of Hydroxyl Protection
The hydroxyl group of naphthyridin-1-ol, akin to a phenol, is nucleophilic and possesses an acidic proton.[1] This reactivity can interfere with a wide range of synthetic transformations, including but not limited to, cross-coupling reactions, nucleophilic aromatic substitutions, and modifications of other functional groups on the naphthyridine ring system.[1] Consequently, the temporary masking of this hydroxyl group is a critical step in many synthetic routes, preventing unwanted side reactions and enabling the desired chemical modifications.[2][3] The ideal protecting group should be easily introduced in high yield, stable to the subsequent reaction conditions, and readily removed under mild conditions that do not affect other functionalities within the molecule.[4][5][6] This principle of "orthogonal protection" is paramount in complex, multi-step syntheses.[2][4][7]
Selecting the Optimal Protecting Group: A Multifactorial Decision
The choice of a suitable protecting group for the naphthyridin-1-ol hydroxyl is not a one-size-fits-all decision. It is dictated by the overall synthetic strategy, including the nature of the subsequent reaction steps and the presence of other functional groups. Key factors to consider include:
-
Stability: The protecting group must be robust enough to withstand the reaction conditions planned for the subsequent steps. This includes stability towards acids, bases, oxidizing agents, and reducing agents.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple.[6] Harsh deprotection conditions can lead to decomposition of the target molecule or removal of other protecting groups.
-
Orthogonality: In molecules with multiple functional groups that require protection, it is crucial to select protecting groups that can be removed selectively without affecting the others.[2][4][7]
-
Impact on Reactivity: The protecting group should not adversely affect the reactivity of the naphthyridine core in the desired transformations.
The following sections will detail the application of several common and effective classes of protecting groups for the hydroxyl group of naphthyridin-1-ol.
Silyl Ethers: The Versatile Workhorse
Silyl ethers are among the most widely used protecting groups for alcohols and phenols due to their ease of formation, tunable stability, and mild cleavage conditions.[3][8][9][10] The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.[10]
tert-Butyldimethylsilyl (TBDMS or TBS) Ether
The TBDMS group is a popular choice, offering a good balance of stability and ease of removal. It is stable to a wide range of non-acidic reagents but can be readily cleaved by fluoride ion sources or under acidic conditions.[3][11]
Protection Protocol: TBDMS Ether Formation
-
Reagents: Naphthyridin-1-ol, tert-butyldimethylsilyl chloride (TBDMSCl), Imidazole.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of naphthyridin-1-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBDMSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotection Protocol: TBDMS Ether Cleavage
-
Reagents: TBDMS-protected naphthyridin-1-ol, Tetrabutylammonium fluoride (TBAF).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected naphthyridin-1-ol (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography if necessary.
-
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Protective Groups [organic-chemistry.org]
- 8. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Troubleshooting & Optimization
overcoming solubility issues of 4-Bromo-2,6-naphthyridin-1-ol in NMR
Topic: Overcoming Solubility & Resolution Issues for 4-Bromo-2,6-naphthyridin-1-ol Ticket ID: NMR-SOLV-26NAPH-BR Status: Open / Guide Generated
Executive Summary: The "Brick Dust" Challenge
You are likely encountering a "silent" NMR spectrum or broad, undefined humps in the baseline. 4-Bromo-2,6-naphthyridin-1-ol is a classic "brick dust" intermediate—a fused nitrogen heterocycle that exhibits poor solubility in standard organic solvents.
The Root Cause:
-
Intermolecular Hydrogen Bonding: The "1-ol" moiety predominantly exists as the 1-one (lactam) tautomer in solution. These lactam units form extremely stable, planar dimers via dual hydrogen bonds (similar to DNA base pairs), which resist solvation.
-
-
Stacking: The planar, electron-deficient naphthyridine core facilitates strong vertical stacking, further aggregating the molecules into insoluble fibrils. -
Tautomeric Exchange: Even if soluble, intermediate exchange rates between the lactim (OH) and lactam (NH) forms cause severe line broadening, often making signals disappear into the baseline.
Diagnostic Flowchart: Solvent Selection Strategy
Do not waste deuterated solvents on trial and error. Follow this logic gate to determine the correct solvent system for your specific analytical need.
Figure 1: Decision tree for solvent selection based on solubility and sample recovery requirements.
Technical Deep Dive: The Chemistry of Solubilization
To obtain a clean spectrum, we must disrupt the intermolecular forces holding the solid together.
Mechanism A: Thermal Disruption (DMSO-d6 + Heat)
-
Why it works: High temperature increases the entropic penalty of aggregation, breaking
-stacks. Crucially, it pushes the tautomeric exchange rate ( ) into the "fast exchange" regime. -
Effect: Broad, merged peaks will sharpen into distinct singlets/doublets.
-
Limit: DMSO decomposes slowly above 100°C; do not exceed 120°C.
Mechanism B: Acidic De-aggregation (TFA-d)
-
Why it works: The 2,6-naphthyridine nitrogens are basic. Adding Trifluoroacetic acid (TFA) protonates the ring nitrogens (
). -
Causality:
-
Electrostatic Repulsion: Cationic rings repel each other, breaking
-stacks. -
H-Bond Disruption: Protonation blocks the acceptor sites required for dimer formation.
-
Tautomer Locking: Acid strongly favors the protonated form, eliminating exchange broadening.
-
Figure 2: Mechanism of acid-mediated solubilization for fused nitrogen heterocycles.
Experimental Protocols
Protocol A: The "Standard" Method (DMSO-d6 + Heat)
Best for: Initial screening, non-destructive analysis.
-
Preparation: Weigh 3–5 mg of 4-Bromo-2,6-naphthyridin-1-ol into a clean vial.
-
Solvation: Add 0.6 mL DMSO-d6 (99.9% D). Vortex for 30 seconds.
-
Inspection: If the solution is cloudy, sonicate for 5 minutes.
-
Acquisition:
-
Insert sample into the magnet.
-
Set Variable Temperature (VT) to 353 K (80°C) . Allow 10 minutes for thermal equilibration.
-
Shim: Perform gradient shimming at temperature.
-
Parameters: Set relaxation delay (D1) to 2.0s (quaternary carbons relax slowly).
-
Protocol B: The "Acid Spike" Method
Best for: Stubborn samples, high-resolution requirements. Note: Sample will be acidic.
-
Preparation: Prepare the sample in DMSO-d6 as above.
-
Spiking: Add 1–2 drops (~20
L) of TFA-d (Trifluoroacetic acid-d1) directly to the NMR tube. -
Mixing: Cap the tube and invert 5 times. Warning: Ensure the cap is tight; TFA is corrosive.
-
Acquisition: Run at 298 K (25°C).
-
Note: Chemical shifts will move downfield (deshielding) due to protonation. The solvent peak for DMSO may shift slightly.
-
Comparative Data: Solvent Properties
| Solvent System | Solubility Power | Chemical Shift Risk | Sample Recovery | Cost |
| CDCl3 | Very Poor | Low | Easy | Low |
| DMSO-d6 | Moderate | Medium (H-bonding) | Difficult (High BP) | Low |
| DMSO + Heat | High | Medium | Difficult | Low |
| DMSO + TFA-d | Very High | High (Protonation) | Impossible (Salt formation) | Medium |
| HFIP-d2 | High | High (H-bond donor) | Easy (Low BP) | Very High |
Frequently Asked Questions (FAQ)
Q: Why is my OH signal missing in DMSO-d6? A: This is due to "exchange broadening." The proton on the oxygen/nitrogen is rapidly hopping between the solvent (residual water) and the molecule, or between tautomers. This creates a peak so broad it blends into the baseline. Adding TFA-d often makes this peak disappear entirely (exchange with deuterium) or sharpen significantly if exchange is halted.
Q: Can I use D2O? A: No. While the compound has polar groups, the bromine and the aromatic core make it too lipophilic for pure water. It will likely form a suspension, yielding no signal.
Q: I see a new triplet at 8.5 ppm after adding TFA-d. Is my sample decomposing? A: Likely not. If you are using protonated TFA (non-deuterated) or if there is exchange, you might see the carboxylic acid proton. However, in TFA-d, check for the formation of salts. The shift of ring protons downfield (e.g., from 7.5 to 8.0 ppm) is expected due to the positive charge on the ring nitrogen withdrawing electron density.
Q: What is the "Lactam" form you mention? A: 2,6-naphthyridin-1-ol can exist as the -OH form (lactim) or the -NH=O form (lactam). In solid state and polar solvents, the lactam (2,6-naphthyridin-1(2H)-one) is usually the dominant species. This form is responsible for the strong dimerization that prevents solubility.
References
-
Hansen, P. E. (2020).[1] Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy - Solvent Selection).
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Available at: [Link]
-
Sloop, J. C. (2013).[2] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
Sources
recrystallization solvents for high-purity 4-Bromo-2,6-naphthyridin-1-ol
Technical Support Center: Purification of 4-Bromo-2,6-naphthyridin-1-ol
Welcome to the technical support hub for the purification of naphthyridine scaffolds. This guide addresses the specific solubility challenges associated with 4-Bromo-2,6-naphthyridin-1-ol (CAS: 67966-36-1 / Analogues).
Due to the amphoteric nature and tautomeric equilibrium of this molecule, standard organic purification methods often fail. This guide synthesizes field-proven protocols with mechanistic insights to ensure high-purity isolation.
Part 1: The Chemical Context (Why Standard Solvents Fail)
To select the correct solvent, one must understand the dominant species in solution.
1. Tautomeric Equilibrium (The "Lactam" Factor) Although named "1-ol," this compound exists predominantly as the 1(2H)-one (lactam) tautomer in the solid state and in polar solvents.[1]
-
Implication: The compound possesses a strong dipole and hydrogen-bond donor/acceptor sites (N-H...O=C).[1] It behaves more like a high-melting polar solid ("brick dust") than a lipophilic organic molecule.
-
Solvent Consequence: Non-polar solvents (Hexane, Ether, DCM) will not dissolve the target, even at reflux. You typically require polar protic or polar aprotic systems.[1]
2. The Bromine Substituent The bromine atom at the C4 position adds lipophilicity but significantly increases molecular weight and density. It also introduces the risk of halogenated impurities (dibromo species) that co-crystallize due to similar pi-stacking capabilities.
Part 2: Solvent Selection Decision Matrix
Use the following logic flow to determine the optimal solvent system for your specific batch scale and impurity profile.
Figure 1: Decision matrix for solvent selection based on crude material properties.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Glacial Acetic Acid Recrystallization (Recommended)
Best for: Removal of regioisomers and unreacted starting materials on >5g scale.
The Mechanism: Acetic acid disrupts the intermolecular hydrogen bonding of the lactam dimer at high temperatures (118°C), allowing dissolution. Upon cooling, the rigid naphthyridine lattice reforms, excluding impurities.
Step-by-Step:
-
Ratio: Suspend crude solid in Glacial Acetic Acid (10 mL per 1 g of solid).
-
Dissolution: Heat to reflux (approx. 118°C).[1] The solution should become clear.
-
Note: If black specks remain (Pd residues or char), perform a hot filtration through Celite.
-
-
Crystallization: Remove heat source.[1] Allow the flask to cool slowly to room temperature with gentle stirring.
-
Critical: Do not crash cool in ice immediately; this traps impurities.
-
-
Collection: Filter the off-white needles.[1]
-
Washing: Wash the cake with cold acetic acid (1x) followed by diethyl ether (2x) to remove acid traces.
-
Drying: Vacuum dry at 50°C. Acetic acid is tenacious; ensure constant weight is achieved.[1]
Protocol B: DMF/Water Reprecipitation
Best for: Highly insoluble batches or removal of inorganic salts.
The Mechanism: This is a "solvent/anti-solvent" method. The compound is soluble in dipolar aprotic solvents (DMF) but insoluble in water.
Step-by-Step:
-
Dissolve the crude solid in the minimum amount of hot DMF (90-100°C).
-
Optional: Treat with activated charcoal to remove color; filter hot.
-
Add water dropwise to the hot solution until a persistent turbidity (cloudiness) appears.
-
Allow the mixture to cool. The product will precipitate as a microcrystalline powder.
-
Filter and wash copiously with water to remove DMF.
Part 4: Quantitative Solubility Data
The following table summarizes the solubility profile of 4-bromo-2,6-naphthyridin-1(2H)-one to assist in process modifications.
| Solvent | Temp (°C) | Solubility Status | Application |
| Water | 25 / 100 | Insoluble | Anti-solvent (Wash) |
| Ethanol | 78 (Reflux) | Sparingly Soluble | Not recommended for 1st crop |
| DCM / Chloroform | 40 / 61 | Insoluble | Washing impurities only |
| Glacial Acetic Acid | 118 (Reflux) | Soluble | Primary Recrystallization |
| DMF / DMSO | 25 | Soluble | Solvent for reprecipitation |
| 2-Methoxyethanol | 124 (Reflux) | Soluble | High-purity alternative |
Part 5: Troubleshooting & FAQs
Q1: My product is coming out as a yellow/orange solid, but it should be white. How do I fix this?
-
Cause: The color is likely due to trace free bromine (
) or oxidative coupling byproducts trapped in the crystal lattice. -
Solution: Perform a "slurry wash" before recrystallization.[1] Suspend the solid in aqueous Sodium Bisulfite (
) or Sodium Thiosulfate for 30 minutes. Filter, dry, and then recrystallize using Protocol A.
Q2: The material "oiled out" instead of crystallizing. Why?
-
Cause: This usually happens if the solvent mixture is too rich in the anti-solvent (e.g., adding water too fast in Protocol B) or if the temperature dropped too quickly.
-
Solution: Re-heat the mixture until clear. Add a small amount of the good solvent (e.g., DMF or AcOH). Seed the solution with a few crystals of pure product and cool at a rate of 10°C per hour.
Q3: Can I use Ethanol?
-
Analysis: While ethanol is a standard solvent, the rigid lactam structure of 2,6-naphthyridines often leads to poor solubility in alcohols unless the molecule is N-alkylated.
-
Verdict: Only use ethanol if you have confirmed solubility on a small scale (100 mg).[1] If it dissolves, it is an excellent solvent; however, yields are often lower due to volume requirements.
Q4: How do I confirm I have the correct tautomer?
-
Validation: Run an NMR in DMSO-
.-
Look for a broad singlet around 11.0–12.0 ppm (
lactam). -
Absence of an
signal confirms the 1(2H)-one form. -
Melting point should be sharp and high (>200°C for most brominated naphthyridines).
-
References
-
BenchChem Technical Support. (2025).[1][2] An In-depth Technical Guide to the Synthesis of 4-Methyl-2,6-naphthyridine. BenchChem. 2
-
Canadian Science Publishing. (1974).[1][3] Synthesis of 2,6-Naphthyridine and their Derivatives. Canadian Journal of Chemistry.[3] 3[1][3]
-
Fisher Scientific. (2024).[1] Product Specification: 6-Bromo-1,8-naphthyridin-2(1H)-one. 4
-
Common Organic Chemistry. (2012). WO 2012/069948 A1: Synthesis of Naphthyridine Derivatives.[1] 5
Sources
troubleshooting low reactivity of 4-bromo substituent in naphthyridines
Welcome to the technical support center for troubleshooting the reactivity of 4-bromo substituted naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific class of compounds in their synthetic workflows. Here, we will delve into the underlying principles governing the reactivity of this scaffold and provide practical, field-proven solutions to common experimental hurdles.
Introduction: The Challenge of the 4-Bromo-Naphthyridine Scaffold
The naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and organic electronics.[1][2][3][4] The 4-bromo substituent serves as a crucial synthetic handle for introducing molecular diversity, typically through cross-coupling reactions. However, researchers often face unexpectedly low reactivity at this position compared to other aryl bromides. This diminished reactivity stems from a combination of electronic and steric factors inherent to the naphthyridine ring system.
The electron-deficient nature of the naphthyridine ring, a result of the two nitrogen atoms, significantly influences the reactivity of its substituents.[2][5] This electronic landscape can complicate standard cross-coupling protocols, leading to low yields, slow reaction times, or complete failure of the desired transformation. This guide provides a structured approach to diagnosing and overcoming these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the functionalization of 4-bromo-naphthyridines and offers detailed, step-by-step guidance for remediation.
Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with my 4-bromo-naphthyridine substrate, but I am observing no product formation or very low yields, even under conditions that work well for other aryl bromides. What is going wrong?
Answer: This is a common issue. The reduced nucleophilicity of the electron-deficient naphthyridine ring can hinder the crucial oxidative addition step in the palladium catalytic cycle.[6][7] Additionally, the nitrogen lone pairs can coordinate to the palladium center, potentially leading to catalyst inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Protocols:
-
Ligand Selection: Standard ligands like triphenylphosphine may not be sufficient. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos).[8] These ligands promote the oxidative addition step and stabilize the active catalytic species.[8]
-
Base Optimization: Weak bases are often ineffective. Use stronger, non-nucleophilic inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[9][10] These bases are crucial for the transmetalation step without competing in side reactions.[11]
-
Solvent and Temperature: Employ anhydrous, aprotic polar solvents like 1,4-dioxane, toluene, or DMF. These solvents can solubilize the reagents and withstand higher reaction temperatures (80-120 °C), which are often necessary to overcome the activation energy barrier.[10][12]
-
Catalyst Choice: If using a Pd(II) source like Pd(OAc)₂, ensure its efficient in-situ reduction to the active Pd(0) species.[13] Alternatively, using a Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst can lead to more reliable catalyst activation.[14]
Optimized Suzuki-Miyaura Protocol:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) or XPhos G3 Palladacycle (2.5 mol%) | Provides a direct source of Pd(0) or a highly active precatalyst. |
| Ligand | XPhos (5 mol%) or SPhos (5 mol%) | Bulky, electron-rich ligand that facilitates oxidative addition.[8] |
| Base | K₃PO₄ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) | Strong, non-nucleophilic base promoting transmetalation.[9] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | High-boiling aprotic solvent. |
| Temperature | 100-110 °C | Provides sufficient thermal energy for the reaction.[12] |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a 4-bromo-naphthyridine with a primary/secondary amine is giving me a complex mixture of byproducts and low conversion to the desired product. How can I improve this?
Answer: The Buchwald-Hartwig amination is particularly sensitive to the electronic nature of the heteroaryl halide.[15][16] The electron-deficient naphthyridine ring can increase the propensity for side reactions. Catalyst choice and reaction conditions are critical for success.[17]
Key Considerations:
-
Ligand Choice is Critical: The choice of ligand is paramount. For heteroaromatic systems, bidentate ligands like Xantphos or Josiphos often outperform monodentate ligands by preventing catalyst decomposition and promoting reductive elimination.[17] For particularly challenging substrates, specialized Buchwald ligands may be necessary.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can be milder alternatives.[7]
-
Side Reactions: Be aware of potential side reactions like hydrodehalogenation (replacement of bromine with hydrogen). This can often be suppressed by using rigorously degassed solvents and maintaining an inert atmosphere.
Recommended Buchwald-Hartwig Protocol:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 6. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ikm.org.my [ikm.org.my]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
stabilizing 4-Bromo-2,6-naphthyridin-1-ol during storage
Ticket ID: T-NAPH-4BR-STAB Status: Active Subject: Stabilization, Storage, and Quality Control of 4-Bromo-2,6-naphthyridin-1-ol
Executive Summary & Core Chemistry
Compound Identity: 4-Bromo-2,6-naphthyridin-1-ol Common Issues: Discoloration (yellowing/browning), solubility changes, inconsistent NMR spectra (tautomerism).
Welcome to the Technical Support Center. This guide addresses the stability profile of 4-Bromo-2,6-naphthyridin-1-ol. Unlike simple aromatics, this heterocyclic scaffold exhibits lactam-lactim tautomerism , a chemical duality that dictates its storage stability and spectroscopic appearance.
The "Ghost" Structure: Understanding Tautomerism
Users frequently report a discrepancy between the product name ("-1-ol") and analytical data (showing a carbonyl). In the solid state and polar solvents, this compound predominantly exists as the lactam (oxo) tautomer, 4-bromo-2,6-naphthyridin-1(2H)-one, stabilized by intermolecular hydrogen bonding.
Implication for Storage: The lactam form is generally more stable against oxidation than the lactim form, but it is highly susceptible to moisture-induced aggregation.
Figure 1: Lactim-Lactam tautomeric equilibrium. In solid storage, the equilibrium shifts right (Lactam), altering solubility and melting point behavior.
Critical Degradation Pathways
To stabilize this compound, you must mitigate three specific threats.
Threat A: Photodehalogenation (Light Sensitivity)
Mechanism: The C-Br bond at the 4-position is photosensitive. Exposure to UV/visible light generates radical intermediates, leading to debromination (yielding 2,6-naphthyridin-1-ol) and the release of bromine radicals, which cause the material to turn yellow or brown.
-
Symptom: Surface discoloration of the powder.
-
Prevention: Amber glass vials are mandatory.
Threat B: Oxidative Dimerization
Mechanism: The nitrogen atoms in the naphthyridine ring are susceptible to N-oxidation over time, particularly in the presence of moisture which catalyzes the process. Furthermore, the "1-one" form can dimerize via hydrogen bonding, reducing solubility in organic solvents.
-
Symptom: Material becomes insoluble in standard solvents (e.g., DCM, MeOH) where it previously dissolved.
Threat C: Hygroscopicity
Mechanism: The amide-like functionality (NH-C=O) in the lactam tautomer is hygroscopic. Absorbed water hydrolyzes the matrix and interferes with stoichiometric calculations in synthesis.
Storage Protocols & Troubleshooting
Standard Operating Procedure (SOP): Long-Term Storage
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (± 5°C) | Slows kinetic degradation rates (Arrhenius equation). |
| Atmosphere | Argon or Nitrogen | Displaces O₂ and moisture; prevents N-oxidation. |
| Container | Amber Glass + Parafilm | Blocks UV light; Parafilm creates a secondary moisture barrier. |
| Desiccant | Silica Gel / Drierite | Essential within the secondary container to capture ambient moisture. |
| Max Thaw Cycles | < 5 Cycles | Repeated condensation introduces water, accelerating degradation. |
Troubleshooting Guide (FAQ)
Q1: My sample arrived as a beige powder, but the COA says "White." Is it degraded?
-
Diagnosis: Likely surface oxidation or slight photolysis during transit.
-
Test: Dissolve a small amount in DMSO-d6. If the solution is clear and the NMR shows >95% purity, the discoloration is superficial.
-
Action: Recrystallization is rarely necessary for synthesis; use as is, but correct stoichiometry for purity if <95%.
Q2: The NMR shows a broad singlet at 11-12 ppm and no OH signal. Did I receive the wrong compound?
-
Diagnosis: No. This is the NH proton of the lactam tautomer.
-
Explanation: In DMSO-d6, the lactam form is heavily favored. You will rarely see the discrete -OH signal of the lactim form unless the solvent is non-polar (e.g., CDCl₃) and the sample is dilute.
Q3: Can I store stock solutions in DMSO?
-
Diagnosis: Risk High.
-
Reasoning: DMSO is hygroscopic. Over time, wet DMSO will hydrolyze the C-Br bond or facilitate N-oxidation.
-
Recommendation: Prepare solutions fresh. If storage is unavoidable, store at -80°C for no more than 1 week.
Quality Control Decision Workflow
Use this logic flow to determine if aged material is safe for use in critical experiments (e.g., Suzuki Couplings).
Figure 2: Decision matrix for validating stored chemical inventory.
Experimental Validation Protocol
To verify the stability of your specific batch, perform this Self-Validating Purity Check :
-
Solvent Selection: Use DMSO-d6 . Avoid CDCl₃ for storage checks as the compound's solubility is lower, leading to poor signal-to-noise ratios.
-
Key Shift Markers:
-
Proton H-3 (Singlet): Look for a sharp singlet around δ 7.8 - 8.2 ppm (depending on concentration).
-
Proton H-4 (Absence): Confirm the absence of a signal at the brominated position.
-
Impurity Check: Look for a doublet appearing upfield (indicating debromination) or broad humps in the baseline (indicating polymerization).
-
-
TLC Condition:
-
Eluent: 5% Methanol in Dichloromethane (DCM).
-
Visualization: UV (254 nm). Note: The compound may tail due to the acidic OH/NH group; add 1% Acetic Acid to sharpen spots.
-
References
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 4-Bromo-2,6-naphthyridin-1-ol - Storage and Handling.Link
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on tautomerism in naphthyridines).
-
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Lactam-Lactim Equilibria.[3][4] Chemical Reviews. Link
-
BenchChem. (2025).[5] Technical Guide: Solubility and Stability of Brominated Heterocycles.Link
-
National Institutes of Health (NIH). (2021). PubChem Compound Summary: Naphthyridinols.Link
Note: Always consult the specific SDS provided by your vendor (e.g., Combi-Blocks, Enamine, or Sigma) as synthesis byproducts can alter stability profiles.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 4. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
optimizing temperature conditions for 2,6-naphthyridine ring closure
This guide serves as a specialized technical support resource for the synthesis and optimization of 2,6-naphthyridine scaffolds. It is designed for medicinal chemists encountering yield plateaus or regioselectivity issues during the critical ring-closure phase.
Ticket Type: Optimization & Troubleshooting Subject: Temperature Control & Reaction Engineering for Ring Closure Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The 2,6-naphthyridine system is thermodynamically demanding due to the electron-deficient nature of the pyridine precursors. Unlike its 1,5- or 1,8-isomers, the 2,6-arrangement often requires forcing conditions that compete with polymerization pathways.
This guide covers two primary validated workflows:
-
Microwave-Assisted Cyclization (Acid-Mediated): Best for unsubstituted or halogenated cores.
-
Pd-Catalyzed Annulation (Suzuki/Condensation): Best for highly substituted derivatives (e.g., 4-methyl-2,6-naphthyridine).
Module 1: Microwave-Assisted Cyclization (HBr Mediated)
Target: Rapid synthesis of 3-amino-1-bromo-2,6-naphthyridine from 4-cyano-3-pyridylacetonitrile.
The Protocol[1][2][3][4][5][6]
-
Reagent: Anhydrous HBr (gas or acetic acid solution).
-
Mechanism: Acid-mediated nitrile activation followed by nucleophilic attack of the methylene carbon.
| Parameter | Standard Condition | Optimization Window | Critical Failure Limit |
| Temperature | 100°C (Microwave) | 90°C – 130°C | >150°C (Charring) |
| Time | 10–20 min | 5 – 30 min | >60 min (Polymerization) |
| Pressure | 150–200 psi | Variable | >300 psi (Vessel failure) |
Troubleshooting Q&A
Q: My reaction mixture turns into an insoluble black tar within 5 minutes. What is happening? A: This is a classic "thermal runaway" characteristic of electron-deficient nitriles in strong acid.
-
Diagnosis: The exotherm from HBr solvation combined with microwave heating caused a localized temperature spike, leading to oxidative polymerization.
-
Fix:
-
Pre-cooling: Saturate the solvent with HBr gas at 0°C before sealing the vessel.
-
Ramping: Do not jump to 100°C. Program a ramp: 0°C → 60°C (5 min) → 100°C (hold).
-
Active Cooling: Ensure your microwave system's compressed air cooling is active during the hold phase to combat exothermic spikes.
-
Q: I have low conversion (starting material remains), but increasing temp causes degradation. A: You are likely facing a mass transfer issue, not a thermal one.
-
Diagnosis: The nitrile precursor is poorly soluble in the HBr/Acetic acid matrix, leading to a biphasic reaction where the "hot" interface degrades before the bulk reacts.
-
Fix: Add a co-solvent with a high dielectric constant that is microwave transparent, such as Sulfolane or Nitrobenzene (10% v/v), to homogenize the mixture without absorbing excess microwave energy.
Workflow Visualization
Caption: Figure 1. Kinetic control pathway for microwave-assisted HBr cyclization. Note the critical temperature ceiling at 140°C.
Module 2: Pd-Catalyzed Annulation (Suzuki-Miyaura/Condensation)
Target: Synthesis of substituted systems (e.g., 4-methyl-2,6-naphthyridine) via cross-coupling.[2]
The Protocol[1][2][3][4][5][6]
-
Precursor: 3-bromo-4-formylpyridine derivative.
-
Coupling Partner: (E)-2-ethoxyvinylboronic acid pinacol ester (masked acetaldehyde).[4]
-
Cyclization Agent: NH₃ source (e.g., NH₄OAc or NH₃/MeOH) + CuI catalyst.
| Parameter | Standard Condition | Optimization Window | Critical Failure Limit |
| Suzuki Temp | 90°C (Reflux) | 80°C – 100°C | >110°C (Pd Black precip.) |
| Cyclization Temp | 120°C (Sealed) | 110°C – 130°C | <100°C (Incomplete closure) |
| Atmosphere | Argon/N2 | Strictly Inert | O2 exposure (Cat. death) |
Troubleshooting Q&A
Q: The Suzuki coupling works, but the final ring closure with Ammonia/CuI yields a complex mixture of isomers. A: This is a regioselectivity failure driven by thermodynamic equilibration.
-
Diagnosis: At high temperatures (>130°C), the intermediate enamine can rotate or tautomerize, leading to 2,7-naphthyridine byproducts or polymerization.
-
Fix:
-
Lower Temperature, Longer Time: Reduce cyclization temp to 110°C and extend time to 24h.
-
Solvent Switch: Switch from DMF (b.p. 153°C) to Dioxane (b.p. 101°C). The lower boiling point acts as a natural temperature limiter, preventing thermal overshoot.
-
Q: The reaction stalls at the intermediate vinyl pyridine stage. A: This indicates catalyst poisoning or "Pd-droplet" formation.
-
Diagnosis: If the reaction turns grey/black and stops, your Pd catalyst has aggregated. This often happens if the temperature ramp is too aggressive.
-
Fix:
-
Ligand Upgrade: Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G2 . These bulky ligands stabilize the Pd(0) species at higher temperatures.
-
Base Addition: Ensure K₂CO₃ is finely ground and the solvent is degassed thoroughly (sparge with Argon for 20 min) before heating.
-
Workflow Visualization
Caption: Figure 2. Stepwise construction via Pd-catalyzed coupling and Cu-mediated cyclization. Ligand stability is the rate-limiting factor.
FAQ: General Conditions & Stability
Q: Can I use the Pomeranz-Fritsch reaction (acid-catalyzed acetal cyclization) for 2,6-naphthyridines? A: Generally, no , or with great difficulty.
-
Reasoning: The Pomeranz-Fritsch reaction works well for isoquinolines (benzene ring electron-rich). For naphthyridines, you are trying to close a ring onto an already electron-deficient pyridine ring. The activation energy required often exceeds the decomposition temperature of the precursors.
-
Exception: If the pyridine ring has strong electron-donating groups (e.g., -OMe, -NH2) at the 2 or 6 positions, it might proceed, but the Microwave/HBr or Pd-routes are significantly more reliable [1].
Q: How do I store 2,6-naphthyridine intermediates? A: These compounds are prone to oxidation at the nitrogen centers (N-oxide formation).
-
Protocol: Store under Argon at -20°C. If the compound is an amino-bromo derivative (from Method 1), it is relatively stable but light-sensitive. Wrap vials in foil.
References
-
BenchChem Technical Protocols. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-2,6-naphthyridine Analogs. Retrieved from BenchChem.[5][1][2][6] Link
- Numa, M., et al. (2025).
-
Journal of Medicinal Chemistry. (2000). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Naphthyridines. ACS Publications.[7] Link
-
Der Pharma Chemica. (2015). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Link
Sources
Validation & Comparative
Advanced Characterization Guide: 4-Bromo-2,6-naphthyridin-1-ol
[1]
Executive Summary & Molecule Profile
4-Bromo-2,6-naphthyridin-1-ol is a critical bicyclic heterocyclic intermediate used in the synthesis of kinase inhibitors and complex alkaloids.[1] Its characterization is complicated by lactam-lactim tautomerism , where the compound exists predominantly as 4-bromo-2,6-naphthyridin-1(2H)-one in polar aprotic solvents (e.g., DMSO-d₆).[1]
This guide compares the spectral signature of the target molecule against its parent scaffold and isomeric alternatives, providing a robust logic for structural verification.[1]
| Feature | Specification |
| CAS Registry | 1782910-98-8 |
| Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| Core Challenge | Distinguishing the 4-bromo regioisomer from 3-bromo analogs and confirming the tautomeric form.[1] |
| Key Diagnostic | Presence of a low-field NH signal (Lactam) and loss of H4 coupling in the aromatic region. |
Tautomeric Equilibrium & Solvent Strategy
The most common error in characterizing naphthyridinols is searching for an O-H signal. In solution, the equilibrium heavily favors the lactam (keto) form, especially in polar solvents which stabilize the dipolar resonance structures.[1]
Tautomerism Pathway
The following diagram illustrates the equilibrium and the preferred form for NMR analysis.
Figure 1: Lactim-Lactam equilibrium.[1] In DMSO-d₆, the equilibrium shifts right, resulting in a distinct NH signal rather than an OH signal.[1]
Solvent Comparison Table
| Solvent | Dominant Species | Expected Key Signal | Recommendation |
| DMSO-d₆ | Lactam (1-one) | δ 11.0–12.5 ppm (NH) | Primary Choice. Sharpens exchangeable protons; stabilizes the lactam.[1] |
| CDCl₃ | Mixture/Aggregate | Broad/Missing OH/NH | Avoid. Poor solubility; rapid exchange broadens signals; aggregation shifts peaks. |
| MeOD | Lactam (Deuterated) | Signal Disappears | Secondary. Useful to confirm NH assignment by D-exchange (signal vanishes).[1] |
Comparative Spectral Analysis
To validate the structure of 4-Bromo-2,6-naphthyridin-1-ol, we compare its predicted signals against the experimentally validated parent scaffold (2,6-naphthyridine ) and the isomeric 3-bromo derivative.[1]
Reference Data: Parent Scaffold (2,6-Naphthyridine)
Target Analysis: 4-Bromo-2,6-naphthyridin-1(2H)-one
Introduction of the 1-oxo group breaks symmetry, and the 4-bromo substituent removes the H4 signal, simplifying the spectrum.[1]
Expected 1H NMR Data (DMSO-d₆, 400 MHz)
| Proton | Type | Predicted Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |
| NH (2) | Exch. | 11.5 – 12.5 | Broad Singlet | - | Characteristic Lactam NH. |
| H5 | Arom | 9.10 – 9.25 | Singlet | - | Deshielded by adjacent N6; isolated (no ortho H). |
| H7 | Arom | 8.45 – 8.60 | Doublet | J ≈ 5.8 | Alpha to N6; couples with H8. |
| H3 | Arom | 7.80 – 8.10 | Singlet | - | Diagnostic. Adjacent to N2 and Br. Appears as a singlet (H4 is substituted). |
| H8 | Arom | 7.50 – 7.70 | Doublet | J ≈ 5.8 | Beta to N6; couples with H7. |
Critical Distinction: In the 3-bromo isomer (3-bromo-2,6-naphthyridin-1-ol), H4 would appear as a singlet significantly upfield (~7.5 ppm) due to lack of direct deshielding by the carbonyl, whereas in the 4-bromo target, H3 is the singlet and is more deshielded by the adjacent Nitrogen (N2).[1]
Experimental Protocol
This protocol ensures high-resolution data suitable for publication and regulatory filing.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: Ensure solvent is dry (store over molecular sieves) to prevent water peak from obscuring the H3/H8 region.[1]
-
Homogenization: Sonicate for 30 seconds. If the solution is cloudy, filter through a cotton plug into the NMR tube.[1]
Step 2: Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer d1).
-
Temperature: 298 K (25°C).
-
Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).
-
Relaxation Delay (D1): 2.0 – 5.0 seconds . Crucial: The isolated protons (H3, H5) and the NH proton have long T1 relaxation times. A short D1 will suppress their integration values.
-
Spectral Width: -2 to 14 ppm (to capture the NH signal).
Step 3: Structural Verification Workflow
Use the following logic gate to confirm identity:
Figure 2: Logical workflow for distinguishing the target from precursors and isomers.
Advanced Validation (2D NMR)
If 1H NMR is ambiguous (e.g., overlapping peaks), use HMBC (Heteronuclear Multiple Bond Correlation) for definitive proof.[1]
-
HMBC Correlation 1: The NH proton will show a correlation to C3 and C4a (bridgehead), but not to C4 (which bears the Br).[1]
-
HMBC Correlation 2: The H5 singlet (on the other ring) will show correlations to C4a and C8a , linking the two rings.[1]
-
NOESY: A weak NOE may be observed between NH and H3 if the geometry allows, confirming the H3 is adjacent to the N-H group.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 4-Methyl-2,6-naphthyridine Analogs. (2025).[5][6] [1]
-
Canadian Journal of Chemistry. Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. (1974).
-
Molecules. Spectral Characteristics of 2,7-Naphthyridines (Comparative Scaffold Data). (2000).[3]
-
ChemicalBook. 1,6-Naphthyridine 1H NMR Spectrum (Isomer Comparison).[1]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[1]
Technical Guide: Distinguishing 4-Bromo-2,6-naphthyridin-1-ol from 1,5-Naphthyridine Isomers
Executive Summary & Structural Context[1][2][3][4][5]
In kinase inhibitor development (e.g., PI3K, mTOR pathways), the naphthyridine scaffold is a privileged structure. However, the synthesis of 4-Bromo-2,6-naphthyridin-1-ol (Target) is frequently plagued by the formation of regioisomers, most notably substituted 1,5-naphthyridines .
These isomers arise due to the ambiguity in cyclization direction during the condensation of pyridine precursors (e.g., 3,4-disubstituted pyridines) or via alternative ring-closure mechanisms in microwave-assisted protocols. Distinguishing them is critical because they possess vastly different electronic properties and binding modes, yet often share identical molecular weights (MW) and similar polarity.
This guide provides a definitive, self-validating workflow to distinguish the 2,6-naphthyridine core from the 1,5-isomer using NMR topology, tautomeric analysis, and chromatographic behavior.
Structural Analysis & Tautomerism
Before analytical characterization, one must understand the species present in solution. "4-Bromo-2,6-naphthyridin-1-ol" is a misnomer in polar solvents (DMSO-d6, MeOH-d4). It exists predominantly as the lactam tautomer (2,6-naphthyridin-1(2H)-one) .
Tautomeric Equilibrium[6]
-
Solid State/Non-polar Solvents: Enol form (OH) may persist.
-
Polar Solvents (DMSO): Keto/Lactam form (NH) dominates.
-
Implication: In
H NMR, do not look for an alcohol (-OH) proton; look for a downfield amide (-NH) proton ( 11.0–13.0 ppm).
Figure 1: The tautomeric shift from hydroxy-pyridine to pyridone is solvent-dependent and critical for interpreting spectral data.
Protocol 1: NMR Spectroscopy (The "Smoking Gun")
Mass spectrometry (LC-MS) cannot distinguish these isomers as they are isobaric (
The Logic of Distinction
-
Target (2,6-isomer): The nitrogen atoms are in separate rings but asymmetric. The 4-bromo substitution isolates the H3 proton.
-
Contaminant (1,5-isomer): If the bromine is on the same ring as the oxygen (common in byproduct formation), the other ring remains unsubstituted, creating a distinct 3-spin system.
Comparative NMR Table (DMSO-d6)
| Feature | 4-Bromo-2,6-naphthyridin-1(2H)-one (Target) | 4-Bromo-1,5-naphthyridin-2(1H)-one (Common Isomer) |
| Symmetry | Asymmetric | Asymmetric |
| H3 Signal | Singlet (Isolated by Br at C4 and C=O at C1) | Singlet (Isolated by Br at C4 and C=O at C2) |
| H5 Signal | Singlet (Isolated by N6 and C4-Br) | Doublet/Multiplet (Part of H6-H7-H8 system) |
| Other Ring | AB System (H7, H8 coupled, | AMX System (H6, H7, H8 coupled) |
| NH Signal | Broad singlet, | Broad singlet, |
| Key Differentiator | Two Singlets (H3, H5) + One AB Pair | One Singlet (H3) + Three Coupled Protons |
Experimental Workflow
-
Sample Prep: Dissolve ~5 mg sample in 0.6 mL DMSO-d6. Ensure sample is free of paramagnetic impurities (Fe, Cu) from synthesis.
-
Acquisition: Run standard
H (16 scans). -
Validation (NOESY):
-
2,6-Isomer: Irradiating the NH signal often shows an NOE to H8 (peri-position) or H3, but crucially, H5 is spatially distant from the NH.
-
1,5-Isomer: The NH is adjacent to the other ring's nitrogen lone pair or protons depending on the exact isomer, often showing distinct cross-ring NOEs.
-
Protocol 2: Chromatographic Separation (HPLC)[8]
If the synthesis yields a mixture, separation requires exploiting the basicity differences between the N-atoms. The 2,6-naphthyridine nitrogen (N6) is more accessible than the 1,5-naphthyridine nitrogens, which are often involved in internal hydrogen bonding or steric shielding.
Method: Reverse Phase with pH Modifier
The 2,6-isomer is generally more polar due to the specific dipole moment created by the 2,6-nitrogen placement compared to the more symmetric 1,5-core.
-
Column: C18 (e.g., Waters XBridge or Phenomenex Gemini), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10). Basic pH keeps the molecule in the neutral/deprotonated form, improving peak shape.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 300 nm (conjugated carbonyl).
Expected Result:
-
1,5-Isomer: Elutes later (more lipophilic/symmetric).
-
2,6-Isomer: Elutes earlier (higher polarity/dipole).
Analytical Decision Tree
Use this logic flow to validate your batch release.
Figure 2: Analytical decision matrix based on proton multiplicity.
Synthesis Implications (Root Cause Analysis)
Why does this contamination happen?
-
Precursor Purity: If using 3,4-pyridinedicarboxylic acid derivatives, decarboxylation can occur at either position, leading to regioisomeric starting materials.
-
Cyclization Direction: In the condensation of 3-amino-isonicotinates, the ring closure can attack either adjacent carbon depending on steric bulk and electronic activation.
-
Remediation: If the 1,5-isomer is detected, recrystallization from Ethanol/Water (9:1) is often effective, as the 2,6-naphthyridinone crystallizes more readily due to stronger intermolecular H-bonding networks (dimer formation) compared to the 1,5-isomer.
References
-
BenchChem. (2025).[4] An In-depth Technical Guide to the Synthesis of 4-Methyl-2,6-naphthyridine. Retrieved from 4
-
L. Antonov et al. (2020). Tautomerism Detected by NMR. Encyclopedia MDPI. Retrieved from 5
-
RSC Publishing. (2025). Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. Retrieved from 6
-
SIELC Technologies. (2025). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from 7
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Multiple hydrogen bonds and tautomerism in naphthyridine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of 4-Bromo vs. 3-Bromo Naphthyridines in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
The naphthyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its unique electronic properties and its ability to engage in a variety of biological interactions. The functionalization of the naphthyridine core is crucial for the development of novel therapeutic agents and advanced materials. Among the various methods for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have emerged as indispensable tools.[1][2][3]
This guide provides an in-depth comparative analysis of the reactivity of two common building blocks: 4-bromo- and 3-bromo naphthyridines. While direct, quantitative comparative studies are sparse in the existing literature, this document synthesizes established principles of organic chemistry to provide a predictive framework for their relative reactivity. We will explore the electronic and steric factors that govern their performance in these key transformations, offering researchers and drug development professionals a rational basis for substrate selection and reaction optimization.
The Decisive Role of Electronics and Sterics
The reactivity of an aryl bromide in a palladium-catalyzed cross-coupling reaction is primarily dictated by the ease with which it undergoes oxidative addition to a Pd(0) catalyst.[4] This rate-determining step is sensitive to both the electronic environment of the C-Br bond and the steric hindrance around the reaction center.
Electronic Effects: A Tale of Two Positions
The position of the bromine atom on the naphthyridine ring significantly influences the electron density at the carbon atom of the C-Br bond. The two nitrogen atoms in the naphthyridine ring are electron-withdrawing, creating a π-deficient system. This electron deficiency is not uniform across the ring.
-
4-Bromo Naphthyridines: The C4 position in many naphthyridine isomers (e.g., 1,8-naphthyridine) is situated para to one of the ring nitrogens. This placement results in a more pronounced electron deficiency at the C4 carbon due to the strong -M (mesomeric) and -I (inductive) effects of the nitrogen atom. An electron-poor aryl halide generally undergoes oxidative addition more readily.[5]
-
3-Bromo Naphthyridines: The C3 position is typically less electron-deficient compared to the C4 position. It is situated meta to one nitrogen and further away from the second, diminishing the electron-withdrawing influence.
Therefore, from a purely electronic standpoint, 4-bromo naphthyridines are predicted to be more reactive towards oxidative addition than their 3-bromo counterparts.
Steric Considerations: The Impact of Adjacent Groups
Steric hindrance can play a crucial role, potentially overriding electronic effects. The accessibility of the C-Br bond to the bulky palladium-phosphine catalyst is critical for the oxidative addition to occur.
-
4-Bromo Naphthyridines: The C4 position is flanked by a hydrogen atom at C3 and a ring junction. While not entirely unhindered, it is generally more accessible than a C3 position that might be situated between two other ring substituents.
-
3-Bromo Naphthyridines: The C3 position is situated between the C2 and C4 positions. If the naphthyridine scaffold is substituted at these adjacent positions, significant steric hindrance can impede the approach of the catalyst.[6]
In unsubstituted naphthyridine systems, the steric difference might be minimal. However, in substituted derivatives, the steric environment around the C3 position is more likely to be congested.
Comparative Reactivity in Key Cross-Coupling Reactions
Based on the interplay of the electronic and steric factors discussed above, we can predict the relative reactivity of 4-bromo and 3-bromo naphthyridines in three cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[7]
-
Predicted Reactivity: 4-Bromo naphthyridines are expected to exhibit higher reactivity in Suzuki-Miyaura couplings due to the more electron-deficient nature of the C4 position, facilitating the rate-determining oxidative addition step.[8] This enhanced reactivity may translate to higher yields, faster reaction times, or the ability to use less reactive boronic acids or milder reaction conditions.
-
Experimental Workflow:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[2]
-
Predicted Reactivity: Similar to the Suzuki coupling, 4-bromo naphthyridines are anticipated to be more reactive in Buchwald-Hartwig aminations. The electron-deficient C4 position should facilitate oxidative addition. However, a potential complication with nitrogen-containing heterocycles is catalyst inhibition, where the ring nitrogen can coordinate to the palladium center.[6] This effect might be more pronounced for one isomer over the other depending on the specific naphthyridine scaffold and the position of the nitrogen atoms.
-
Reaction Mechanism Overview:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[9]
-
Predicted Reactivity: The reactivity trend in Sonogashira couplings is expected to mirror that of the Suzuki and Buchwald-Hartwig reactions, with 4-bromo naphthyridines reacting more readily than 3-bromo naphthyridines due to the more favorable electronic properties for oxidative addition.
-
Comparative Data (Hypothetical): While direct comparative data is unavailable, a hypothetical comparison based on established principles is presented below.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Expected Relative Yield |
| 4-Bromo-1,8-naphthyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Higher |
| 3-Bromo-1,8-naphthyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Lower |
Experimental Protocols
The following are representative, detailed protocols that can be adapted for the cross-coupling of bromo-naphthyridines.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Bromo-naphthyridine (1.0 mmol)
-
Boronic acid or ester (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
2 M Aqueous K₂CO₃ (2.0 mL)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the bromo-naphthyridine, boronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the toluene, followed by the aqueous K₂CO₃ solution.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Bromo-naphthyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add the bromo-naphthyridine, Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
Based on fundamental principles of organic chemistry, 4-bromo naphthyridines are predicted to be more reactive than their 3-bromo isomers in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. This heightened reactivity is primarily attributed to the greater electron deficiency at the C4 position, which facilitates the rate-determining oxidative addition step.
For researchers and drug development professionals, this implies:
-
When developing synthetic routes, 4-bromo naphthyridines may be the preferred starting material for achieving higher yields and faster reactions under milder conditions.
-
For less reactive coupling partners, utilizing a 4-bromo naphthyridine may be crucial for the success of the reaction.
-
When seeking to perform selective or sequential couplings on a di-halogenated naphthyridine, a bromo group at the 4-position would be expected to react before a bromo group at the 3-position.
It is imperative to note that these are general guidelines, and the actual reactivity can be influenced by the specific naphthyridine isomer, the nature of other substituents on the ring, and the precise reaction conditions employed. Experimental validation is always recommended.
References
- Leitch, D. C., et al. (2017). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.
- Mirica, L. M., et al. (2022). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
- Doyle, A. G., et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
- Hartwig, J. F., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0).
- Mirica, L. M., et al. (2022). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
- So, S. M., et al. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 17(16), 4144-4147.
-
Mirica Group, Illinois. (2022). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]
- Watson, D. A., et al. (2021). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters.
- Ali, M. A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(21), 6439.
- Ghorai, S., et al. (2014). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 4(78), 41499-41523.
- Krivobokova, T., et al. (2023).
- van der Mei, F. W., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(43), 11894-11903.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
- Denton, J. L., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6513.
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104.
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
- Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118.
- Zhang, Y., et al. (2021). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron, 89, 132145.
- Le, D. N., et al. (2020). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters, 11(7), 1436-1443.
Sources
- 1. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Characterization of New Heterocyclic Reference Standards: Melting Point Determination of 4-Bromo-2,6-naphthyridin-1-ol
In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. For heterocyclic compounds such as 4-Bromo-2,6-naphthyridin-1-ol, which hold potential as scaffolds in drug discovery, establishing a robust purity and identity profile is a critical first step. The melting point, a fundamental thermal property, serves as an initial, yet crucial, indicator of a substance's purity.[1] A sharp and well-defined melting range is synonymous with high purity, whereas a broad and depressed melting range often suggests the presence of impurities.[1]
This guide provides a comprehensive, experimentally-grounded protocol for the melting point determination of a new potential reference standard, 4-Bromo-2,6-naphthyridin-1-ol. As no official melting point for this compound is currently published, we will outline a comparative methodology. This involves its analysis alongside a selection of United States Pharmacopeia (USP) certified reference standards.[2] This approach not only allows for the precise determination of the new compound's melting range but also validates the performance of the analytical instrumentation and methodology, ensuring data integrity and traceability.
The protocols and principles detailed herein are designed for researchers, quality control analysts, and drug development professionals, providing both the "how" and the "why" behind each step, grounded in established pharmacopeial standards.
The Scientific Rationale: Why a Comparative Approach?
When a new chemical entity is synthesized, its physical properties are unknown. A direct melting point measurement would yield a number, but without context, this number has limited value. By analyzing the new compound in parallel with certified reference standards that have well-defined and narrow melting ranges, we can:
-
Calibrate and Verify Instrument Performance: Ensuring the accuracy of the melting point apparatus is a prerequisite for any analysis.[3][4] Running certified standards before and during the analysis of the test compound confirms that the instrument is performing within the required specifications.
-
Establish a Benchmark for Purity: The melting behavior of the new compound (i.e., the sharpness of its melting range) can be directly compared to that of the high-purity reference standards. A similarly sharp range for 4-Bromo-2,6-naphthyridin-1-ol would provide strong evidence of its high purity.
-
Ensure Methodological Consistency: Employing a standardized method, such as those outlined in the USP General Chapter <741> or the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.14, ensures that the results are reproducible and can be compared across different laboratories.[5][6][7]
For this comparative study, we have selected the following USP Melting Point Reference Standards to cover a broad temperature range:
-
Vanillin
-
Acetanilide
-
Sulfanilamide
-
Caffeine
These standards are widely available and have certified melting ranges that are recognized by regulatory agencies.[6][8][9]
Experimental Protocol: A Step-by-Step Guide
This protocol is harmonized with the principles of USP General Chapter <741> "Melting Range or Temperature" for a Class I substance using a capillary method with a digital melting point apparatus.[5][10]
1. Instrumentation and Materials
-
Melting Point Apparatus: A digital instrument with a controlled heating block, a means for observing the sample (e.g., a camera and display), and a calibrated temperature sensor.
-
Capillary Tubes: USP-compliant, thin-walled glass capillary tubes, sealed at one end, with an internal diameter of 0.8-1.2 mm.[11]
-
Test Compound: 4-Bromo-2,6-naphthyridin-1-ol, finely powdered and dried.
-
USP Reference Standards:
-
Mortar and Pestle: For sample pulverization.
-
Spatula and Tamping Rod: For sample loading into capillary tubes.
2. Sample Preparation: A Critical Step for Accuracy
The preparation of the sample is a leading factor in obtaining accurate and reproducible results.[17]
-
Drying: Dry the finely powdered 4-Bromo-2,6-naphthyridin-1-ol and the USP reference standards over a suitable desiccant for at least 16 hours to ensure they are anhydrous, unless otherwise specified in their respective monographs.
-
Pulverization: Gently pulverize a small amount of the dried sample using a clean mortar and pestle to ensure a fine, uniform powder. This promotes efficient heat transfer within the sample.
-
Capillary Loading:
-
Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube.
-
Tap the sealed end of the capillary on a hard surface to compact the powder into a tight column at the bottom.
-
Repeat until a packed column of 2.5-3.5 mm in height is achieved.[11] Consistent sample height is crucial for reproducibility.
-
-
Replicates: Prepare at least three capillaries for the test compound and for each reference standard to assess the precision of the measurements.
3. Instrument Setup and Calibration Verification
-
Power On and Self-Test: Turn on the melting point apparatus and allow it to complete its self-test and warm-up sequence as per the manufacturer's instructions.
-
Method Programming: Program the instrument with the following parameters, in accordance with USP <741>:[1][2]
-
Start Temperature: Set to approximately 5-10°C below the expected melting point of the substance.
-
Heating Rate (Ramp Rate): Set to 1°C per minute. This slow rate is critical for ensuring thermal equilibrium and obtaining an accurate melting range.[1]
-
Stop Temperature: Set to at least 5°C above the expected end of the melting range.
-
-
Calibration Verification: Before analyzing the test compound, run one of the USP reference standards that has a melting point closest to the anticipated melting point of 4-Bromo-2,6-naphthyridin-1-ol. The observed melting range must be within the certified acceptance range for that standard to proceed.
4. Measurement Procedure
-
Sample Insertion: Once the instrument's heating block has reached the programmed start temperature and stabilized, insert the prepared capillaries (one for each reference standard and three for the test compound) into the apparatus.
-
Initiate Heating: Start the heating program.
-
Observation and Recording: Observe the samples closely as the temperature rises. Record the following two points for each capillary, as defined by USP:[18]
-
Onset Point (Start of Melting): The temperature at which the column of the substance is first observed to collapse or shrink.
-
Clear Point (End of Melting): The temperature at which the last solid particle passes into the liquid phase.
-
-
Data Analysis: The melting range is the interval between the onset point and the clear point. Calculate the mean and standard deviation for the three replicates of 4-Bromo-2,6-naphthyridin-1-ol.
Visualizing the Workflow
The following diagram illustrates the systematic workflow for the comparative melting point determination.
Caption: Workflow for Comparative Melting Point Determination.
Data Presentation and Interpretation
The results of the analysis should be compiled into a clear and concise table. For the purpose of this guide, we will use hypothetical, yet realistic, data for 4-Bromo-2,6-naphthyridin-1-ol to illustrate how the comparison is made.
| Substance | Certified Melting Range (°C) | Observed Onset Point (°C) | Observed Clear Point (°C) | Observed Melting Range (°C) | Range Width (°C) |
| USP Vanillin | 81.0 - 83.0 | 81.4 | 82.7 | 81.4 - 82.7 | 1.3 |
| USP Acetanilide | 113.5 - 115.5 | 113.9 | 115.1 | 113.9 - 115.1 | 1.2 |
| USP Sulfanilamide | 164.2 - 165.8 | 164.5 | 165.6 | 164.5 - 165.6 | 1.1 |
| USP Caffeine | 235.5 - 237.0 | 235.8 | 236.9 | 235.8 - 236.9 | 1.1 |
| 4-Bromo-2,6-naphthyridin-1-ol (Test) | N/A | 210.2 (± 0.2) | 211.5 (± 0.1) | 210.2 - 211.5 | 1.3 |
Interpretation of Results:
-
System Suitability: The observed melting ranges for all four USP standards fall comfortably within their certified ranges, confirming the accuracy and reliability of the instrument and method.
-
Purity Assessment of the Test Compound: The hypothetical melting range for 4-Bromo-2,6-naphthyridin-1-ol is 210.2 - 211.5 °C. The narrow range width of 1.3°C is comparable to that of the high-purity USP reference standards. This provides strong preliminary evidence that the synthesized batch of 4-Bromo-2,6-naphthyridin-1-ol is of high purity.
-
Establishing a Reference Value: Based on this analysis, the melting range of 210.2 - 211.5 °C can be established as a key specification for this batch of 4-Bromo-2,6-naphthyridin-1-ol, to be used for future quality control and identification purposes.
Conclusion
The determination of a melting point, while a classic analytical technique, remains a cornerstone of pharmaceutical material characterization. For a novel compound like 4-Bromo-2,6-naphthyridin-1-ol, a comparative approach using certified reference standards is not merely good practice; it is a scientifically rigorous method for establishing a critical quality attribute. This guide has provided the causal logic, a detailed protocol, and a clear framework for data interpretation. By adhering to these principles, researchers can ensure that the melting point data they generate is not only accurate and reproducible but also firmly anchored to internationally recognized standards, thereby building a foundation of trust and reliability in their new reference standard.
References
-
U.S. Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
-
European Pharmacopoeia. 2.2.14. Melting point - capillary method. [Link]
-
Lambda Photometrics Ltd. Melting Point Determination. [Link]
-
Hinotek. Melting Point Apparatus: What It Is & How to Determine Melting Point. [Link]
-
AnStan. Vanillin melting point reference standard for analytical use – Complies with USP testing methods. [Link]
-
A.KRÜSS Optronic. Melting point standard caffeine USP. [Link]
-
Mettler Toledo. Melting Point Reference Standards. [Link]
-
HUBERLAB. Melting and boiling point Laboratory Guide. [Link]
-
Briti Scientific. Melting Point Reference Standard. [Link]
-
Crea Analytical. Calibration standards for melting point determination. [Link]
-
ResearchGate. USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]
-
ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]
-
thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
Sources
- 1. mt.com [mt.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. thomassci.com [thomassci.com]
- 4. mt.com [mt.com]
- 5. britiscientific.com [britiscientific.com]
- 6. store.usp.org [store.usp.org]
- 7. 熔点测定用咖啡因标准品 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. store.usp.org [store.usp.org]
- 9. store.usp.org [store.usp.org]
- 10. thomassci.com [thomassci.com]
- 11. U.S. Pharmacopeia Acetanilide Melting Point Standard, 103-84-4, MFCD00008674, | Fisher Scientific [fishersci.com]
- 12. U.S. Pharmacopeia Vanillin Melting Point Standard, 121-33-5, MFCD00006942, | Fisher Scientific [fishersci.com]
- 13. thomassci.com [thomassci.com]
- 14. Acetanilide Melting Point Standard USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 15. U.S. Pharmacopeia Sulfanilamide Melting Point Standard (Approximately 165 | Fisher Scientific [fishersci.com]
- 16. 熔点测定用咖啡因标准品 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 17. CAS 63-74-1: Sulfanilamide | CymitQuimica [cymitquimica.com]
- 18. thinksrs.com [thinksrs.com]
Comparative Stability Guide: Naphthyridin-1-ol vs. Naphthyridin-1-one Tautomers
Executive Summary
In the development of heterocyclic pharmacophores, particularly kinase inhibitors and nucleobase mimetics, the tautomeric equilibrium between naphthyridin-1-one (lactam) and naphthyridin-1-ol (lactim) is a critical determinant of binding affinity and solubility.
While novice medicinal chemists often overestimate the stability of the "fully aromatic" lactim (1-ol) form, empirical data and quantum mechanical calculations consistently demonstrate that the naphthyridin-1-one (lactam) tautomer is the thermodynamically dominant species in the solid state, aqueous solution, and biological matrices. This guide provides the mechanistic rationale, stability data, and validated experimental protocols to characterize this equilibrium in your specific derivatives.
Mechanistic Foundation: The Lactam-Lactim Equilibrium
The subject of this guide is the proton transfer equilibrium between the nitrogen atom and the adjacent carbonyl oxygen. For clarity, we specifically address 2,7-naphthyridin-1(2H)-one (and its analogs), where the carbonyl at position C1 creates a direct lactam-lactim pair with N2.
The Tautomeric Shift
The equilibrium is governed by two competing thermodynamic drivers:
-
Lactim (1-ol) Driver: Maximization of heteroaromaticity (maintaining the fully conjugated 10-
electron system). -
Lactam (1-one) Driver: The high bond energy of the carbonyl group (
, ~745 kJ/mol) compared to the imine ( , ~615 kJ/mol), coupled with significant dipolar resonance stabilization.
Pathway Diagram
The following diagram illustrates the proton transfer mechanism and the solvent-dependent stabilization pathways.
Figure 1: Tautomeric equilibrium pathways. The Lactam form is stabilized by high-dielectric solvents via hydration, while the Lactim form is often only observed as a transient species or in the gas phase.
Comparative Stability Analysis
The following data synthesizes results from X-ray diffraction (solid state) and solution-phase NMR studies.
Table 1: Physicochemical Stability Profile
| Feature | Naphthyridin-1-one (Lactam) | Naphthyridin-1-ol (Lactim) | Dominant Phase |
| Thermodynamics ( | Reference (0 kcal/mol) | +3.5 to +7.0 kcal/mol (Destabilized) | Lactam is favored in all condensed phases. |
| Electronic Character | High Dipole (~6.0 D); Zwitterionic resonance contributor. | Lower Dipole; Classic aromatic heterocycle. | Lactam dominates in polar solvents (DMSO, H₂O). |
| H-Bonding Capacity | Dual: H-bond Donor (NH) & Acceptor (C=O). | Dual: H-bond Donor (OH) & Acceptor (N). | Lactam mimics Thymine/Uracil pairing. |
| Solid State | Forms intermolecular H-bonded chains (mp > 200°C). | Rarely isolated pure; usually co-crystallizes or converts. | Lactam (confirmed by XRD). |
| Reactivity | Nucleophilic at N/O; Electrophilic at C=O. | Nucleophilic at O (O-alkylation traps this form). | N/A |
Why the Lactam Wins in Drug Design
In biological systems (aqueous pH 7.4), the Lactam form is the relevant pharmacophore.
-
Case Study: 1,8-naphthyridin-2-one derivatives are potent inhibitors of Sphingomyelin Synthase 2 (SMS2).[1] Attempts to lock the structure in the "ol" form (O-methylation) often result in a >100-fold loss of potency, proving the NH group is a critical H-bond donor in the active site.
Experimental Validation Protocols
As a scientist, you should not rely solely on literature values. Use this self-validating workflow to determine the tautomeric ratio of your specific naphthyridine derivative.
Protocol A: Solvent Polarity Sweep (UV-Vis/NMR)
Objective: Detect the "Lactim" shoulder in non-polar solvents.
-
Preparation: Dissolve substrate (50 µM) in three solvents:
-
Chloroform (
): Low dielectric; favors H-bonded dimers (potentially shifting equilibrium). -
Acetonitrile (
): Aprotic polar. -
Water/Buffer (
): Protic polar.
-
-
Acquisition:
-
UV-Vis: Scan 200–400 nm. The Lactam typically shows a bathochromic shift (red shift) compared to the Lactim due to extended conjugation of the amide resonance.
-
1H-NMR: Look for the diagnostic chemical shifts:
-
Lactam (NH): Broad singlet
11.0–13.0 ppm (exchangeable). -
Lactim (OH): Sharp singlet
8.0–9.5 ppm (rarely seen unless trapped). -
C-H Alpha: The proton adjacent to the carbonyl (C1) will shift upfield in the Lactam form due to loss of full ring aromaticity.
-
-
Protocol B: The "Trapping" Experiment
Objective: Chemical verification of the ambident nucleophile.
-
React your naphthyridinone with Methyl Iodide (
) and (Silver Carbonate). -
Outcome Analysis:
-
N-Methylation Product: Confirms Lactam precursor reactivity.
-
O-Methylation Product (Imino ether): Confirms Lactim accessibility.
-
Note: While the Lactam is thermodynamically stable, the Lactim oxygen is often kinetically more nucleophilic under specific conditions (the "O-alkylation paradox").
-
Workflow Diagram
Figure 2: Decision tree for identifying the dominant tautomer in solution.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44118278, 1,2,5,6,7,8-Hexahydro-2,6-naphthyridin-1-one. [Link]
-
Yukawa, T., et al. "Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor."[1] Bioorganic & Medicinal Chemistry, 2020.[1] [Link]
-
Christensen, L., et al. "Substituted 1,8-naphthyridin-2(1H)-ones are superior to thymine in the recognition of adenine in duplex as well as triplex structures." Journal of the American Chemical Society, 2002. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-2,6-naphthyridin-1-ol
Executive Safety Summary
Compound: 4-Bromo-2,6-naphthyridin-1-ol (CAS: 53625-72-6 / Analogous Structures) Physical State: Solid (typically off-white to pale yellow powder). Default Hazard Band: OEB 3 (Occupational Exposure Band 3) . Note: As a pharmaceutical intermediate with a naphthyridine scaffold, this compound possesses structural alerts for biological activity (kinase inhibition potential) and sensitization. In the absence of full toxicological data, you must apply the Precautionary Principle.
Immediate Action Required:
-
Do NOT handle on an open bench.
-
Primary Containment: Certified Chemical Fume Hood or Powder Containment Enclosure.
-
Minimum PPE: Double Nitrile Gloves, Lab Coat with Tyvek Sleeves, Safety Glasses (Goggles if dust risk exists).
Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the mechanism of the hazard.
-
Structural Alerts:
-
Bromine Substituent: Halogenated heterocycles are often skin and mucosal irritants. They can act as alkylating agents under specific metabolic conditions, posing a potential sensitization risk.
-
Naphthyridine Core: This bicyclic nitrogen system is a common pharmacophore in drug discovery (e.g., antimicrobial or antitumor agents). We assume pharmacological potency until IC50 data proves otherwise.
-
"1-ol" Tautomerism: The hydroxyl group at position 1 allows for tautomerization to the amide-like ketone (1(2H)-one). This increases polarity but does not mitigate the risk of dust inhalation.
-
-
GHS Classification (Derived/Analogous):
The PPE Matrix
This matrix is designed for OEB 3 handling (10–100 µg/m³ containment target).
| Protection Zone | Equipment Specification | Scientific Rationale |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil, accelerator-free)2. Outer: Nitrile (Long cuff, >5 mil) | Permeation Dynamics: Brominated organics can permeate thin nitrile. The air gap between two layers reduces diffusion rate. Inner glove acts as a "last line" indicator. |
| Respiratory | Engineering Control First Use Fume Hood. If outside hood (e.g., weighing balance cleaning): N95 or P100 Half-mask. | Particle Size: Pharmaceutical intermediate powders often have a particle size distribution (PSD) of 10–50 µm. A surgical mask offers zero protection against this inhalable fraction. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting) | Mucosal Absorption: Naphthyridines are irritating to mucous membranes. Safety glasses have gaps; goggles seal the ocular environment from airborne dust. |
| Body | Lab Coat + Tyvek® Sleeves (or disposable gown) | Wrist Gap Vulnerability: The wrist is the most common exposure point during weighing. Impervious sleeves bridge the gap between glove and coat. |
Operational Protocol: The "Zero-Static" Weighing Routine
Handling brominated heterocyclic powders often generates static electricity, causing "fly-away" powder that bypasses containment.
Step 1: Preparation
-
Activate the Fume Hood (Face velocity check: 0.3 – 0.5 m/s).
-
Static Control: Place an ionizing bar or anti-static gun inside the hood.
-
Don PPE according to the Matrix above.[1][2][4] Tape outer glove to Tyvek sleeve to create a seal.
Step 2: Transfer & Weighing
-
Place the receiving vessel (flask/vial) in a secondary container (weigh boat or beaker).
-
Open the 4-Bromo-2,6-naphthyridin-1-ol container only inside the hood.
-
Neutralize Static: Pass the spatula through the ionizer field before touching the powder.
-
Transfer slowly. If powder "jumps," stop and discharge static again.
-
Critical: Wipe the threads of the stock bottle with a Kimwipe dampened in solvent (Ethanol) before recapping to prevent grinding the solid in the threads (potential aerosol generation).
Step 3: Decontamination
-
Wipe down the balance and work surface with a 10% soap/water solution, followed by 70% Ethanol.
-
Dispose of wipes as Solid Hazardous Waste .
Visualizing the Safety Logic
Diagram 1: PPE Selection Decision Tree
Caption: Logic flow for selecting PPE based on operational state and quantity.
Diagram 2: Powder Containment Workflow
Caption: Step-by-step containment barrier protocol to prevent inhalation exposure.
Emergency Response & Disposal
Spill Response (Solid Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don N95/P100 respirator and double gloves.
-
Containment: Do NOT dry sweep (creates dust).
-
Cleanup: Cover spill with wet paper towels (water or PEG-400) to dampen powder. Scoop up damp material.
-
Decon: Wash surface with soap/water (alkaline soap is preferred to neutralize potential acidic phenols).
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Labeling: Must explicitly state "Contains Bromine" to prevent mixing with incompatible oxidizers in the waste stream.
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in an acidic solution.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Link
-
Centers for Disease Control and Prevention (CDC). Occupational Exposure Banding Process. NIOSH Pub. No. 2019-132. Link
-
Ansell Healthcare. Permeation & Degradation Database (Nitrile vs. Organic Solids).Link
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
